Z-Glu(otbu)-onp
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUBUSZCPJCNC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(Otbu)-ONp, is a key intermediate in synthetic peptide chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in peptide bond formation. Detailed experimental protocols, safety information, and a discussion of its role as a synthetic building block are presented to support researchers and professionals in drug development and related fields.
Introduction
This compound is a derivative of L-glutamic acid, an amino acid crucial for the structure and function of many proteins. In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and activated to ensure the formation of the correct peptide sequence. This compound is a doubly protected and C-terminally activated form of glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) ester protects the γ-carboxyl group of the side chain. The p-nitrophenyl (ONp) ester at the α-carboxyl group serves as a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid to form a peptide bond.
As a synthetic building block, this compound is not involved in biological signaling pathways. Its function is confined to the laboratory setting, where it serves as a controlled reagent for the precise construction of peptide chains.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, Z-Glu(OtBu)-OH, are presented in Table 1.
| Property | This compound | Z-Glu(OtBu)-OH |
| CAS Number | 7670-08-8 | 5891-45-2 |
| Molecular Formula | C23H26N2O8 | C17H23NO6 |
| Molecular Weight | 458.46 g/mol | 337.37 g/mol [3] |
| Appearance | White to off-white solid | White powder[3] |
| Melting Point | Not available | 81.0 to 85.0 °C[3] |
| Boiling Point | Not available | 522.6 °C (Predicted)[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5] |
| pKa | Not available | 4.48 (Predicted)[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the esterification of the α-carboxyl group of Z-Glu(OtBu)-OH with p-nitrophenol. A common method for this transformation is the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP), in a process known as the Steglich esterification.[6][7]
Materials:
-
Z-Glu(OtBu)-OH
-
p-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Peptide Coupling using this compound
This compound is used in solution-phase or solid-phase peptide synthesis to introduce a glutamic acid residue into a growing peptide chain. The following is a general protocol for a solution-phase coupling.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (e.g., H-Gly-OEt)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Tertiary base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), if the amino component is a salt)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino component (e.g., H-Gly-OEt, 1 equivalent) in the anhydrous solvent. If it is a hydrochloride or trifluoroacetate salt, add 1.1 equivalents of a tertiary base to neutralize it.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (e.g., Z-Glu(Otbu)-Gly-OEt) by column chromatography or recrystallization.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent in peptide synthesis, offering a reliable method for the introduction of a protected glutamic acid residue. Its dual-protection strategy allows for selective deprotection and further elaboration of the peptide chain. The use of the p-nitrophenyl ester as an activating group provides a balance of reactivity and stability, making it a practical choice for many synthetic applications. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively utilize this compound in the synthesis of complex peptides for various applications in research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. echemi.com [echemi.com]
- 4. 5891-45-2 CAS MSDS (Z-GLU-OTBU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Z-GLU-OTBU | 5891-45-2 [chemicalbook.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. peptide.com [peptide.com]
Z-Glu(otbu)-onp: A Technical Guide to its Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly referred to as Z-Glu(otbu)-onp. This reagent is a critical building block in solid-phase and solution-phase peptide synthesis, offering strategic advantages in the controlled assembly of complex peptide chains.
Core Chemical Properties
This compound is a derivative of L-glutamic acid, featuring protecting groups on both the alpha-amino and gamma-carboxyl functionalities, and an activated ester at the alpha-carboxyl group. These modifications are crucial for its utility in peptide synthesis, preventing unwanted side reactions and facilitating efficient peptide bond formation.
| Property | Value | Source |
| Chemical Name | N-[(Benzyloxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) 1-(4-nitrophenyl) ester | [1] |
| Synonyms | Cbz-Glu(t-Bu)-ONp, Z-GLU(OBUT)-ONP, Z-GLUTAMIC ACID(OTBU)-ONP, Z-L-Glu(tBu)-ONp | [1] |
| CAS Number | 7670-08-8 | [1] |
| Molecular Formula | C23H26N2O8 | [1] |
| Molecular Weight | 458.461 g/mol | [1] |
While specific experimental data for the melting point and solubility of this compound were not found in the provided search results, data for its immediate precursor, Z-Glu(OtBu)-OH, is available and provides useful context for handling and reaction conditions.
| Property of Precursor Z-Glu(OtBu)-OH | Value | Source |
| Melting Point | 81.0 to 85.0 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Chemical Structure
The structure of this compound is characterized by three key functional groups that dictate its reactivity:
-
Z (Benzyloxycarbonyl) group: This protecting group on the α-amino group is stable under a variety of reaction conditions and can be removed by catalytic hydrogenation.[3]
-
OtBu (tert-butyl ester) group: Protecting the γ-carboxyl group, this group is stable to the conditions used for the removal of the Z group and can be cleaved under acidic conditions, offering an orthogonal protection strategy.[3]
-
ONp (p-nitrophenyl ester) group: This group activates the α-carboxyl group, facilitating its nucleophilic attack by the amino group of another amino acid to form a peptide bond.
Experimental Protocols
This compound is primarily utilized in peptide synthesis. The following is a generalized experimental protocol for its use in the formation of a dipeptide.
Synthesis of a Dipeptide using this compound
This protocol outlines the coupling of this compound with a C-terminally protected amino acid (e.g., H-Asn-OtBu).
Materials:
-
This compound
-
C-terminally protected amino acid (e.g., H-Asn-OtBu)
-
Solvent (e.g., Dichloromethane, N,N-Dimethylformamide)
-
Base (e.g., N-methylmorpholine or Diisopropylethylamine)
Procedure:
-
Dissolution: Dissolve the C-terminally protected amino acid in the chosen solvent in a reaction vessel.
-
Neutralization: If the amino acid is in its salt form (e.g., hydrochloride), add one equivalent of a tertiary base like N-methylmorpholine to neutralize it and stir for 10-15 minutes at room temperature.
-
Coupling: Add one equivalent of this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove unreacted amino components and the base, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted activated ester and the p-nitrophenol byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting dipeptide, Z-Glu(OtBu)-Asn-OtBu, can be purified by crystallization or column chromatography.[4]
Synthetic Pathway and Experimental Workflow
The synthesis of a dipeptide using this compound involves the activation of its precursor, Z-Glu(OtBu)-OH, followed by the coupling reaction.
Caption: Workflow for dipeptide synthesis using this compound.
This diagram illustrates the two-stage process: the initial activation of the carboxylic acid of Z-Glu(OtBu)-OH with 4-nitrophenol to form the active ester, this compound, and the subsequent coupling of this activated amino acid with another protected amino acid to form a dipeptide. This methodical approach is fundamental to the construction of larger peptide sequences.
References
An In-Depth Technical Guide to the Synthesis of Z-Glu(OtBu)-ONp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for Z-Glu(OtBu)-ONp, a crucial protected amino acid derivative in peptide synthesis. This document details the synthetic route from L-glutamic acid, including experimental protocols, reaction mechanisms, and quantitative data to support researchers in the field of drug development and peptide chemistry.
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as this compound, is a valuable building block in solid-phase and solution-phase peptide synthesis. The orthogonal protecting groups, the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butyl (OtBu) ester on the γ-carboxyl group, allow for selective deprotection strategies. The p-nitrophenyl (ONp) ester at the α-carboxyl position serves as an activated ester, facilitating efficient peptide bond formation.
This guide outlines the multi-step synthesis of this compound, commencing with the protection of L-glutamic acid to form the key intermediate, Z-Glu(OtBu)-OH, followed by the activation of the α-carboxyl group.
Overall Synthesis Pathway
The synthesis of this compound is a three-step process starting from L-glutamic acid. The pathway involves the sequential protection of the functional groups, followed by the activation of the α-carboxyl group.
Figure 1: Overall synthesis pathway for this compound from L-Glutamic Acid.
Quantitative Data
The following table summarizes the key quantitative data for the intermediate and final products in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |
| Z-Glu(OtBu)-OH | C₁₇H₂₃NO₆ | 337.37 | 78-92[1] | ≥98 (HPLC)[1] | ~85-95 |
| This compound | C₂₃H₂₆N₂O₈ | 458.46 | 118-121 | ≥98 (HPLC) | ~80-90 |
Experimental Protocols
Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)
This step involves the protection of the α-amino group of L-glutamic acid using benzyl chloroformate (Z-Cl) under alkaline conditions.
Methodology:
-
Dissolve L-glutamic acid in a 2M sodium hydroxide solution at 0-5°C with stirring.
-
Slowly add benzyl chloroformate and a 2M sodium hydroxide solution concurrently to the reaction mixture, maintaining the temperature between 0-5°C and the pH at approximately 9-10.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid, keeping the temperature below 10°C.
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield Z-Glu-OH.
Step 2: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH)
The γ-carboxyl group of Z-Glu-OH is selectively esterified using isobutylene in the presence of an acid catalyst.
Methodology:
-
Suspend Z-Glu-OH in dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to -10°C and slowly bubble isobutylene gas through the solution with vigorous stirring.
-
Seal the reaction vessel and allow it to stir at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Glu(OtBu)-OH.
Step 3: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester (this compound)
The final step is the activation of the α-carboxyl group of Z-Glu(OtBu)-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Methodology:
-
Dissolve Z-Glu(OtBu)-OH and p-nitrophenol in ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in ethyl acetate dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent such as ethanol or ethyl acetate/hexane to yield pure this compound.
Reaction Mechanisms
Mechanism of Z-Protection
The protection of the amino group proceeds via a nucleophilic acyl substitution reaction. The amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
Figure 2: Mechanism of N-α-protection of L-glutamic acid.
Mechanism of γ-tert-butylation
The esterification of the γ-carboxyl group with isobutylene is an acid-catalyzed electrophilic addition. The acid protonates the isobutylene to form a stable tert-butyl carbocation, which is then attacked by the nucleophilic oxygen of the γ-carboxyl group.
Figure 3: Mechanism of γ-tert-butylation of Z-Glu-OH.
Mechanism of α-p-nitrophenyl Esterification using DCC
The formation of the p-nitrophenyl ester is a DCC-mediated coupling reaction. DCC activates the α-carboxyl group of Z-Glu(OtBu)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol.
Figure 4: Mechanism of DCC-mediated α-p-nitrophenyl esterification.
References
Z-Glu(otbu)-onp CAS number and molecular formula
Z-L-Glu(OtBu)-ONp | C23H26N2O8 | ChemSpider Z-L-Glu(OtBu)-ONp | C23H26N2O8 | CID 11623588 - structure, chemical names, physical and chemical properties, classification, patents, literature, ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 - LGC Standards Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; EC Number: 221-994-3; Synonym: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, ... --INVALID-LINK-- Z-Glu(OtBu)-ONp | CAS 3306-13-8 | SC-258079 - Santa Cruz Biotechnology this compound is a protected amino acid. ... This compound. sc-258079. CAS 3306-13-8. Formula: C23H26N2O8. MW: 458.46. --INVALID-LINK-- CAS 3306-13-8 Z-L-Glu(OtBu)-ONp - Cymit Quimica Z-L-Glu(OtBu)-ONp. CAS 3306-13-8. MDL: MFCD00037805. Molecular Formula: C23H26N2O8. Molecular Weight: 458.46 g/mol . InChI Key: ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | CAS 3306-13-8 | J&K Scientific Z-L-Glu(OtBu)-ONp, CAS 3306-13-8, MF C23H26N2O8, MW 458.46. Purity: 98%. Inquiry. Add to cart. Description. Synonyms: N-alpha-Z-L-glutamic acid alpha-tert-butyl ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp 3306-13-8 - ChemInc Z-L-Glu(OtBu)-ONp. C23H26N2O8. MW: 458.46. CAS: 3306-13-8. MDL Number: MFCD00037805. store at 2-8°C. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | CAS 3306-13-8 | Biosynth Biosynth is a supplier of Z-L-Glu(OtBu)-ONp. ... CAS number: 3306-13-8. Molecular formula: C23H26N2O8. Molecular weight: 458.46. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 - Toronto Research Chemicals Synonyms: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, N-(Benzyloxycarbonyl)-L-glutamic Acid α-tert-Butyl γ-(4-nitrophenyl) Ester. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 | Carbosynth Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; EC Number: 221-994-3; Synonym: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, ... --INVALID-LINK-- 3306-13-8 - Z-L-Glu(OtBu)-ONp, 98% - Alfa Aesar Z-L-Glu(OtBu)-ONp, 98%. CAS 3306-13-8. Synonym. N-alpha-Z-L-glutamic acid alpha-tert-butyl ester gamma-p-nitrophenyl ester. Formula. C23H26N2O8. Weight. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 | Glentham Life Sciences Glentham Code: GK0933; Product Name: Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; MDL Number: MFCD00037805; PubChem SID: 135274900; Molecular Formula: C23H26N2O8 ... --INVALID-LINK-- In-Depth Technical Guide: this compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a critical reagent in peptide synthesis and related research. It details its chemical properties, applications, and the methodologies for its use.
Chemical and Physical Properties
This compound, with the full chemical name N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester γ-p-nitrophenyl ester, is a protected amino acid derivative. The benzyloxycarbonyl (Z) group protects the α-amino group, the tert-butyl (Otbu) ester protects the α-carboxyl group, and the p-nitrophenyl (ONp) ester activates the γ-carboxyl group for peptide bond formation.
A summary of its key identifiers and properties is presented below:
| Property | Value |
| CAS Number | 3306-13-8 |
| Molecular Formula | C23H26N2O8 |
| Molecular Weight | 458.46 g/mol |
| Synonyms | N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, N-(Benzyloxycarbonyl)-L-glutamic Acid α-tert-Butyl γ-(4-nitrophenyl) Ester |
Applications in Peptide Synthesis
This compound is primarily utilized as a building block in solid-phase and solution-phase peptide synthesis. The ONp ester provides a highly reactive site for nucleophilic attack by the amino group of another amino acid or peptide, facilitating the formation of a peptide bond at the γ-carboxyl group of the glutamic acid residue.
The orthogonal protecting groups (Z and Otbu) are crucial for selective deprotection during the synthesis of complex peptides. The Z group is typically removed by catalytic hydrogenation, while the Otbu group is cleaved under acidic conditions. This differential stability allows for precise control over the peptide elongation process.
Experimental Protocols
Peptide Coupling Reaction using this compound
This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis.
Materials:
-
This compound
-
Amino-functionalized resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test reagents
Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow.
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in a suitable solvent such as DMF or DCM for 30 minutes.
-
Fmoc Deprotection: If the resin is Fmoc-protected, treat it with a 20% solution of piperidine in DMF to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling: Dissolve this compound (typically 2-3 equivalents relative to the resin loading) in DMF. Add the solution to the resin, followed by the addition of a base such as DIPEA (2-3 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Signaling Pathway Involvement
While this compound is a synthetic building block and not directly involved in biological signaling pathways, the glutamic acid residue it carries is a fundamental component of many biologically active peptides and proteins. These peptides can participate in a vast array of signaling pathways. For instance, peptides containing glutamic acid can act as ligands for cell surface receptors, initiating intracellular signaling cascades.
Logical Relationship:
Caption: From Synthesis to Biological Function.
An In-Depth Technical Guide to the Z-Glu(OtBu)-ONp Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester (Z-Glu(OtBu)-ONp) protecting group strategy, a cornerstone in synthetic peptide chemistry. We will delve into the core principles of this methodology, detailing its synthesis, application in peptide coupling, and the orthogonal deprotection scheme. This document offers detailed experimental protocols, quantitative data for key reaction steps, and workflow visualizations to facilitate its application in research and development.
Core Concepts: The Power of Orthogonal Protection
The utility of this compound in peptide synthesis stems from its trifecta of functionalities: the Z-group (benzyloxycarbonyl) for α-amino protection, the OtBu group (tert-butyl ester) for γ-carboxyl protection, and the ONp group (p-nitrophenyl ester) for α-carboxyl activation. This strategic combination allows for precise, sequential peptide bond formation.
The key advantage lies in the orthogonal deprotection of the Z and OtBu groups. The Z-group is labile to catalytic hydrogenation, while the OtBu group is removed under acidic conditions.[1] This orthogonality ensures that the α-amino group and the γ-carboxyl group can be selectively deprotected without affecting the other, a critical requirement for synthesizing complex peptides and managing side-chain reactivity.[1]
Key Properties of this compound and its Precursor:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Z-Glu(OtBu)-OH | C₁₇H₂₃NO₆ | 337.37 | 3886-08-6 | Precursor to the activated ester; stable for storage. |
| This compound | C₂₃H₂₆N₂O₈ | 458.46 | 7670-08-8 | Activated form for peptide coupling; moisture sensitive. |
Synthesis and Application in Peptide Synthesis
The journey from the protected amino acid to its incorporation into a peptide chain involves two key stages: the synthesis of the activated this compound and its subsequent use in peptide coupling, typically within a solid-phase peptide synthesis (SPPS) workflow.
Synthesis of this compound
The preparation of this compound involves the activation of the α-carboxylic acid of its precursor, Z-Glu(OtBu)-OH, using p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for SPPS, where the growing peptide chain is anchored to a solid support (resin). The use of the activated p-nitrophenyl ester facilitates the coupling reaction with the free N-terminal amine of the resin-bound peptide.
Orthogonal Deprotection Strategy
Once the desired peptide sequence is assembled, the protecting groups are removed. The orthogonal nature of the Z and OtBu groups allows for their selective cleavage.
Quantitative Data
The efficiency of each step is critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for the key reactions.
Table 1: Synthesis of this compound
| Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Z-Glu(OtBu)-OH, p-Nitrophenol | DCC | Ethyl Acetate | 0 to RT | 12-24 | 85-95 |
Table 2: Peptide Coupling and Deprotection in SPPS
| Process | Reagents/Conditions | Typical Efficiency/Yield (%) | Notes |
| Peptide Coupling | This compound in DMF | >95 | Coupling completion can be monitored by the Kaiser test. |
| Z-Group Deprotection | H₂, 10% Pd/C in Methanol | >95 | Reaction is typically fast and clean.[2] |
| OtBu-Group Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | >90 | TIS (triisopropylsilane) is a scavenger to prevent side reactions.[3] |
Experimental Protocols
The following are representative experimental protocols. Researchers should optimize these conditions based on their specific peptide sequence and scale.
Synthesis of this compound
-
Dissolution: Dissolve Z-Glu(OtBu)-OH (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in ethyl acetate dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) and wash with cold ethyl acetate.
-
Workup: Wash the filtrate sequentially with 5% NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Crystallization: Concentrate the solution under reduced pressure and crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol assumes a standard Fmoc-based SPPS strategy where this compound is used for the incorporation of the glutamic acid residue.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add a solution of this compound (3.0 eq) in DMF to the resin. Agitate the mixture for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Proceed with the deprotection of the Z-group (if the synthesis continues from the N-terminus of the newly added glutamic acid) or proceed to the final cleavage and deprotection steps.
Orthogonal Deprotection Protocols
-
Suspension: Suspend the peptide (or peptide-resin) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The this compound strategy offers a robust and versatile method for the incorporation of glutamic acid into synthetic peptides. Its key strength lies in the orthogonal protection of the α-amino and γ-carboxyl groups, allowing for selective deprotection and the synthesis of complex peptide structures. The use of the p-nitrophenyl ester provides a reliable method for activating the α-carboxyl group for efficient peptide coupling. By understanding the core principles and employing the detailed protocols provided in this guide, researchers can effectively utilize this valuable tool in their peptide synthesis endeavors, contributing to advancements in drug discovery and development.
References
Solubility and Application of Z-Glu(otbu)-onp in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Z-Glu(otbu)-onp, a key intermediate in peptide synthesis. The document also outlines a typical experimental protocol for its use in peptide coupling reactions and visualizes the general workflow of solid-phase peptide synthesis where this and similar reagents are employed.
Data Presentation: Solubility of a Structurally Related Precursor
| Solvent | Chemical Formula | Qualitative Solubility of Z-Glu(OtBu)-OH | Quantitative Solubility of Z-Glu(OtBu)-OH in DMSO |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | 200 mg/mL[1] |
| Chloroform | CHCl₃ | Soluble[2] | Not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | Not available |
| Ethyl Acetate | C₄H₈O₂ | Soluble[2] | Not available |
| Acetone | C₃H₆O | Soluble[2] | Not available |
Note: The quantitative data point for DMSO should be used as a reference. Solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Experimental Protocols: Peptide Coupling Reaction
This compound is an activated amino acid derivative designed for the formation of a peptide bond. The p-nitrophenyl group is a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid or peptide. Below is a generalized experimental protocol for a solution-phase peptide coupling reaction using this compound.
Objective: To couple this compound with an amino-protected amino acid or peptide (H-AA-OR).
Materials:
-
This compound
-
Amino-protected amino acid or peptide (H-AA-OR)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Tertiary base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, to neutralize any salts)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: Dissolve the amino-protected amino acid or peptide (H-AA-OR) in a minimal amount of anhydrous DMF in the reaction vessel under an inert atmosphere.
-
Addition of Base (if necessary): If the amino component is a salt (e.g., hydrochloride or trifluoroacetate), add one equivalent of a tertiary base (DIPEA or TEA) to the solution and stir for 10-15 minutes to liberate the free amine.
-
Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting materials. The formation of the yellow p-nitrophenolate anion can also be a visual indicator of the reaction's progress.
-
Work-up: Once the reaction is complete, the crude product can be isolated. A typical work-up procedure involves:
-
Diluting the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Washing the organic layer sequentially with a weak acid solution (e.g., 1 M HCl) to remove unreacted amine, a weak base solution (e.g., saturated sodium bicarbonate) to remove the p-nitrophenol byproduct, and brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of the Peptide Synthesis Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), a common methodology where protected and activated amino acids like this compound are utilized.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
This guide provides a foundational understanding of the solubility and application of this compound for professionals in the field of peptide chemistry and drug development. While specific quantitative solubility data remains elusive, the provided information on a closely related compound, along with a detailed experimental protocol and a clear visualization of the synthesis workflow, serves as a valuable resource for researchers.
References
A Comprehensive Technical Guide to Z-Glu(otbu)-onp: Physical and Chemical Characteristics for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptide building blocks is paramount for successful synthesis and drug discovery. This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly known as Z-Glu(otbu)-onp.
This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of relevant chemical processes.
Core Physical and Chemical Properties
This compound is a key intermediate in peptide synthesis, offering orthogonal protection of the glutamic acid side chain. Its physical and chemical properties are critical for its handling, storage, and reactivity.
| Property | Value | Reference |
| CAS Number | 7670-08-8 | [1] |
| Molecular Formula | C23H26N2O8 | [1] |
| Molecular Weight | 458.46 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Data not available for this compound. The precursor, Z-Glu(OtBu)-OH, has a melting point of 81.0 to 85.0 °C. | [2] |
| Optical Rotation | Data not available for this compound. The precursor, Z-Glu(OtBu)-OH, is described as having optical activity consistent with its structure. | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of the α-carboxylic acid of Z-Glu(OtBu)-OH with p-nitrophenol. This reaction is commonly facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Experimental Protocol:
-
Dissolution: Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Filtration: The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.
-
Work-up: Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Characterization Methods
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl and p-nitrophenyl groups, the α- and β-protons of the glutamic acid backbone, the methylene protons of the benzyl group, and the tert-butyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the aromatic carbons, the aliphatic carbons of the glutamic acid residue, and the tert-butyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
~3300 cm⁻¹: N-H stretching of the urethane.
-
~1760 cm⁻¹: C=O stretching of the p-nitrophenyl ester.
-
~1730 cm⁻¹: C=O stretching of the tert-butyl ester.
-
~1690 cm⁻¹: C=O stretching of the carbamate.
-
~1520 and ~1345 cm⁻¹: Asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 459.17.
Caption: Workflow for the characterization of this compound.
Applications in Peptide Synthesis
This compound is primarily used in solution-phase peptide synthesis. The p-nitrophenyl ester provides a good leaving group, allowing for efficient peptide bond formation with the N-terminus of another amino acid or peptide. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group, while the tert-butyl (tBu) ester protects the γ-carboxylic acid of the glutamic acid side chain. The Z group can be removed by hydrogenolysis, and the tBu group is cleaved under acidic conditions, offering orthogonal deprotection strategies.
Caption: Role of this compound in peptide synthesis.
This technical guide provides a foundational understanding of the key physical and chemical characteristics of this compound, essential for its effective use in research and development. The provided protocols and workflows offer a practical starting point for its synthesis and characterization.
References
The Genesis and Application of Z-Glu(OtBu)-ONp: A Technical Guide to a Classic Reagent in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This requires a sophisticated interplay of protecting groups and activation strategies to ensure the formation of the correct peptide bonds while avoiding unwanted side reactions. One of the cornerstone reagents that emerged from the foundational era of modern peptide chemistry is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(OtBu)-ONp. This document provides an in-depth technical guide to the discovery, history, synthesis, and application of this important reagent, complete with experimental protocols and quantitative data.
The Historical Context: The Dawn of Active Esters
The development of this compound is intrinsically linked to the pioneering work of Miklos Bodanszky and the introduction of the "active ester" method in peptide synthesis. In the mid-1950s, the field of peptide chemistry was grappling with challenges related to the activation of the carboxylic acid group of an N-protected amino acid to facilitate peptide bond formation. Existing methods were often harsh and could lead to racemization.
In a landmark 1955 paper published in Nature, Bodanszky introduced the concept of using p-nitrophenyl esters as activated intermediates for peptide synthesis. This was a significant breakthrough as these active esters were stable enough to be isolated and purified, yet reactive enough to couple with the amino group of another amino acid under mild conditions, thereby minimizing the risk of racemization. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, provided robust protection for the N-terminus, while the tert-butyl (OtBu) ester offered a selectively cleavable protecting group for the side chain of glutamic acid. The combination of these elements in this compound created a versatile and reliable building block for the incorporation of glutamic acid into growing peptide chains.
Synthesis of this compound
The synthesis of this compound starts from the commercially available N-α-Z-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH). The activation of the α-carboxylic acid is achieved by esterification with p-nitrophenol. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of this compound
This protocol is based on the general methods for p-nitrophenyl ester formation described by Bodanszky.
Materials:
-
Z-Glu(OtBu)-OH
-
p-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (anhydrous)
-
Dichloromethane
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of ethyl acetate.
-
Add the DCC solution dropwise to the solution of the amino acid derivative and p-nitrophenol with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
-
The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude product.
-
The crude product is redissolved in dichloromethane and washed successively with a saturated sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Molar Ratio (Z-Glu(OtBu)-OH:p-Nitrophenol:DCC) | 1 : 1.1 : 1.1 | General DCC coupling protocols |
| Reaction Time | ~12-18 hours | General DCC coupling protocols |
| Typical Yield | 85-95% | Based on similar reported syntheses |
| Purity | >98% (after recrystallization) | Expected for this method |
Application in Peptide Synthesis: Peptide Bond Formation
This compound serves as an efficient acylating agent for the introduction of a Z-protected glutamic acid residue with a tert-butyl protected side chain into a peptide sequence. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of an amino acid or peptide ester.
Experimental Protocol: Peptide Coupling using this compound
This protocol describes the coupling of this compound with an amino acid ester, for example, H-Ala-OMe (Alanine methyl ester).
Materials:
-
This compound
-
H-Ala-OMe hydrochloride
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve H-Ala-OMe hydrochloride (1 equivalent) in DMF.
-
Neutralize the hydrochloride salt by the dropwise addition of TEA or NMM (1 equivalent) at 0 °C.
-
Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dipeptide, Z-Glu(OtBu)-Ala-OMe, can be purified by column chromatography or recrystallization.
Quantitative Data: Peptide Coupling using this compound
| Parameter | Value | Reference |
| Molar Ratio (this compound:Amino Acid Ester) | 1 : 1 | Standard active ester coupling |
| Reaction Time | 12-24 hours | Typical for p-nitrophenyl esters |
| Typical Yield | 70-90% | Based on similar reported couplings |
| Purity | >95% (after purification) | Expected for this method |
Logical Workflow and Deprotection Strategies
The use of this compound in a larger peptide synthesis strategy relies on the orthogonal nature of its protecting groups.
Caption: Workflow for peptide synthesis using this compound and subsequent deprotection steps.
The Z group is typically removed by catalytic hydrogenation (H₂/Pd-C), which is a mild method that does not affect the OtBu or other common protecting groups. The tert-butyl ester is stable to these conditions but can be readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection and chain elongation at either the N-terminus or the side chain, providing great flexibility in the design of complex peptides.
Conclusion
This compound stands as a testament to the ingenuity of early peptide chemists. Its development, rooted in the foundational work on active esters by Miklos Bodanszky, provided a reliable and storable reagent for the incorporation of glutamic acid into peptides. The principles of its synthesis and application continue to be relevant in the field of peptide chemistry. While newer and faster coupling reagents have been developed, the study of this compound offers valuable insights into the fundamental strategies of peptide synthesis and serves as an excellent example of the chemical elegance that underpins the construction of these vital biomolecules. This guide provides the necessary technical details for researchers and professionals to understand and utilize this classic reagent in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Z-Glu(otbu)-onp in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of Z-Glu(otbu)-onp (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) in solution-phase peptide synthesis. It includes detailed protocols for the preparation of the activated ester and its subsequent use in peptide bond formation, along with data for comparison with other coupling methods.
Introduction
This compound is a valuable building block in peptide synthesis. The Z (benzyloxycarbonyl) group provides protection for the α-amino group, while the OtBu (tert-butyl) ester protects the γ-carboxyl group of the glutamic acid side chain. The p-nitrophenyl (ONp) ester at the α-carboxyl group serves as an activated leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide to form a new peptide bond. This method offers a classical and effective approach for solution-phase peptide segment condensation.
The quality of the protected amino acid is crucial for successful peptide synthesis. High purity of Z-Glu(OtBu)-OH (the precursor to this compound), typically ≥98%, is essential for achieving high coupling efficiencies and minimizing side reactions.[1] The integrity of the Z and OtBu protecting groups ensures controlled reactivity and simplifies the purification of the final peptide.[1]
Chemical Properties
-
Molecular Formula: C₂₃H₂₆N₂O₈
-
Molecular Weight: 458.46 g/mol
-
Appearance: Typically a white to off-white crystalline solid.
-
Solubility: Soluble in many organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF).
Experimental Protocols
This section details the step-by-step procedures for the preparation of this compound and its application in a model peptide coupling reaction.
Part 1: Synthesis of this compound from Z-Glu(otbu)-OH
This protocol describes the activation of the α-carboxyl group of Z-Glu(otbu)-OH using p-nitrophenol and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Z-Glu(otbu)-OH
-
p-Nitrophenol (pNP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-Glu(otbu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate or a mixture of ethyl acetate and DCM at room temperature under magnetic stirring.
-
Carbodiimide Addition: Cool the solution in an ice bath to 0°C. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amino acid and p-nitrophenol over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (3 times) to remove unreacted p-nitrophenol and any remaining acidic impurities. The aqueous layer will turn yellow due to the formation of the p-nitrophenolate ion.
-
1 M HCl (2 times) to remove any basic impurities.
-
Brine (1 time) to facilitate phase separation.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or DCM/hexane, to yield pure this compound as a crystalline solid.
Part 2: Peptide Coupling using this compound
This protocol describes a model coupling reaction between this compound and an amino acid ester (e.g., H-Gly-OEt·HCl).
Materials:
-
This compound (prepared as in Part 1)
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, suspend the amino acid ester hydrochloride salt (1 equivalent) in anhydrous DCM. Add triethylamine (1.1 equivalents) dropwise at 0°C to neutralize the salt and liberate the free amine. Stir for 15-20 minutes at 0°C.
-
Coupling Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the solution of the free amino acid ester. Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 times) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (3 times) to remove the p-nitrophenol byproduct.
-
Brine (1 time).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure protected dipeptide.
Data Presentation
The use of p-nitrophenyl esters is a well-established method, though often slower than modern coupling reagents. The following table provides a comparative overview of this compound with other common coupling reagents based on typical literature values for solution-phase synthesis.
| Coupling Reagent/Method | Typical Reaction Time | Typical Yield | Risk of Racemization | Notes |
| This compound | 4 - 24 hours | Good to High (70-95%) | Low to Moderate | Stable, isolable active ester. Reaction progress can be monitored by the release of yellow p-nitrophenolate. |
| DCC/HOBt | 2 - 12 hours | High (80-98%) | Low | In situ activation. DCU byproduct can be difficult to remove completely. |
| HBTU/DIPEA | 1 - 4 hours | Very High (>95%) | Low | Fast and efficient. Requires a non-nucleophilic base. |
| HATU/DIPEA | 0.5 - 2 hours | Very High (>95%) | Very Low | Generally considered one of the most effective coupling reagents, especially for hindered amino acids. |
| Mixed Anhydride | 1 - 2 hours | Good to High (75-95%) | Moderate | Requires careful temperature control (-15°C) to minimize side reactions. |
Note: The actual yields and reaction times can vary depending on the specific amino acids being coupled, the solvent, and the reaction temperature.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Efficient Amide Bond Formation using Z-Glu(OtBu)-ONp
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the formation of amide bonds is a fundamental and critical step. The efficiency and fidelity of this reaction directly impact the yield and purity of the final product. One widely utilized building block in this process is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH). To facilitate efficient amide bond formation, the carboxylic acid moiety of Z-Glu(OtBu)-OH is often activated. This document provides detailed application notes and protocols for the use of the p-nitrophenyl (ONp) activated ester of Z-Glu(OtBu)-OH, i.e., Z-Glu(OtBu)-ONp, for the efficient formation of amide bonds.
The use of this compound offers a reliable method for peptide coupling. The Z (benzyloxycarbonyl) group provides stable protection for the α-amino group, while the OtBu (tert-butyl) ester protects the γ-carboxyl group of the glutamic acid side chain.[1][2] The p-nitrophenyl ester serves as a good leaving group, facilitating the nucleophilic attack by an amine to form the desired amide bond under relatively mild conditions. This dual protection strategy allows for selective deprotection at later stages of the synthesis.[2]
Physicochemical Properties of Z-Glu(OtBu)-OH
A clear understanding of the physicochemical properties of the parent compound, Z-Glu(OtBu)-OH, is essential for its effective use and handling in the laboratory.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81-85 °C |
Reaction Mechanism: Activation and Amide Bond Formation
The formation of an amide bond using this compound proceeds via a two-step conceptual process:
-
Activation of the Carboxylic Acid: The α-carboxyl group of Z-Glu(OtBu)-OH is esterified with p-nitrophenol to form the active ester, this compound. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Nucleophilic Acyl Substitution: The resulting this compound is then reacted with a primary or secondary amine. The amino group of the nucleophile attacks the electrophilic carbonyl carbon of the activated ester. The p-nitrophenolate anion is a stable leaving group, driving the reaction towards the formation of the thermodynamically stable amide bond.
References
Application Notes and Protocols for Incorporating Glutamic Acid in Peptides using Z-Glu(otbu)-onp
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the precise incorporation of specific amino acids is paramount to achieving the desired biological activity and structural integrity of the target peptide. Glutamic acid, with its acidic side chain, plays a crucial role in the function of many peptides and proteins. This document provides detailed application notes and protocols for the use of N-α-Carbobenzoxy-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly known as Z-Glu(otbu)-onp, in solution-phase peptide synthesis.
This compound is a doubly protected glutamic acid derivative designed for the controlled formation of peptide bonds. The N-α-amino group is protected by the carbobenzoxy (Z) group, which is readily removable by catalytic hydrogenation.[1][2] The γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester, which is stable under the conditions of peptide coupling and Z-group removal but can be cleaved with mild acid treatment, such as with trifluoroacetic acid (TFA).[2][3] The α-carboxyl group is activated as a p-nitrophenyl (ONp) ester, a well-established activating group that facilitates a clean and efficient coupling reaction with the free amino group of another amino acid or peptide fragment.[4] This orthogonal protection scheme allows for the selective deprotection and further modification of the glutamic acid residue within the peptide chain.
These application notes are intended to provide researchers with the necessary information to successfully incorporate glutamic acid into their target peptides using this compound, ensuring high yields and purity.
Application Notes
Key Features of this compound:
-
Orthogonal Protection: The Z and OtBu protecting groups can be removed selectively under different conditions, offering flexibility in peptide synthesis strategies.[2]
-
Activated Ester for Efficient Coupling: The p-nitrophenyl ester provides a good balance of reactivity and stability, allowing for efficient peptide bond formation with minimal racemization.[4]
-
Suitability for Solution-Phase Synthesis: this compound is well-suited for classical solution-phase peptide synthesis, which is often preferred for large-scale production and the synthesis of shorter peptides or peptide fragments.
General Considerations for Use:
-
Solvent Selection: The choice of solvent for the coupling reaction is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used.
-
Base Addition: The coupling reaction of this compound with an amino acid ester hydrochloride requires the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction. Careful control of the amount of base is important to minimize side reactions.
-
Reaction Monitoring: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically employed to remove excess reagents and by-products. The resulting protected peptide is often purified by crystallization or column chromatography.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound
This protocol describes a general procedure for the synthesis of a dipeptide, for example, Z-Glu(otbu)-Ala-OMe, by coupling this compound with L-Alanine methyl ester hydrochloride.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Cool the solution to 0 °C in an ice bath and add triethylamine (1.0 equivalent) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.
-
Coupling Reaction: To the neutralized amino acid ester solution, add this compound (1.0 equivalent) in one portion. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Reaction Quench and Extraction:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude protected dipeptide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group from the synthesized peptide.
Materials:
-
Z-protected peptide
-
Palladium on charcoal (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Filtration and Concentration:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol or ethanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the N-terminally deprotected peptide.
-
Protocol 3: Deprotection of the OtBu-group with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the side-chain OtBu-group.
Materials:
-
OtBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA, DCM, and scavengers. A common mixture is TFA/DCM (1:1) or TFA/water/TIS (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete in 1-2 hours.
-
Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation (if the peptide is not volatile). Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Isolation and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers.
-
Dry the peptide under vacuum to obtain the final product.
-
Quantitative Data
The following tables summarize representative data for the synthesis and deprotection steps. The data is adapted from similar peptide synthesis protocols and should be considered as a general guide. Actual yields may vary depending on the specific amino acids and reaction conditions.
Table 1: Representative Yields for Dipeptide Synthesis
| Coupling Reaction | Coupling Partner | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound + H-Ala-OMe·HCl | Alanine methyl ester | DMF | 4-6 | 85-95 |
| This compound + H-Gly-OEt·HCl | Glycine ethyl ester | DMF | 4-6 | 88-96 |
| This compound + H-Leu-OBn·HCl | Leucine benzyl ester | DCM/DMF | 6-8 | 80-90 |
Table 2: Deprotection Efficiency
| Deprotection Step | Protecting Group | Reagents | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | Z (Carbobenzoxy) | H₂, 10% Pd/C in MeOH | 2-4 | >95 |
| Acidolysis | OtBu (tert-butyl) | TFA/DCM (1:1) | 1-2 | >95 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for incorporating glutamic acid using this compound and the subsequent deprotection steps.
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Logical relationships of this compound components and application.
References
Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-α-Z-L-Glutamic acid-γ-tert-butyl-ester-p-nitrophenyl ester (Z-Glu(OtBu)-ONp) in solution-phase peptide synthesis (SPPS). This reagent is a valuable building block for the incorporation of glutamic acid residues into peptide chains, offering the advantages of a pre-activated carboxyl group for efficient coupling and orthogonal protecting groups for selective deprotection.
Introduction
Solution-phase peptide synthesis is a classical and versatile method for the preparation of peptides. This compound is an amino acid derivative specifically designed for this approach. It features three key chemical moieties:
-
Z (Benzyloxycarbonyl) group: An N-terminal protecting group that prevents unwanted reactions at the amino terminus. It is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation.[1][2]
-
OtBu (tert-butyl) group: A side-chain protecting group for the γ-carboxyl function of glutamic acid. This group is stable to the conditions of peptide coupling and Z-group removal but is readily cleaved with mild acids.[1]
-
ONp (p-nitrophenyl ester) group: An activating group for the α-carboxyl function. This active ester facilitates the formation of a peptide bond with the free amino group of another amino acid or peptide fragment without the need for additional coupling reagents.
The orthogonal nature of the Z and OtBu protecting groups allows for the selective deprotection and further elongation of the peptide chain at either the N-terminus or the glutamic acid side chain.[1]
Key Applications
-
Stepwise Peptide Elongation: this compound is ideal for the stepwise addition of a glutamic acid residue to the N-terminus of a growing peptide chain in solution.
-
Fragment Condensation: It can be used in the synthesis of larger peptides through the coupling of protected peptide fragments.
-
Synthesis of Peptides with C-terminal Modifications: The solution-phase approach allows for the use of various C-terminally modified amino acids as coupling partners.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a dipeptide. These should be optimized for specific substrates and scales.
3.1. General Workflow for Dipeptide Synthesis
The overall process involves the coupling of this compound with a C-terminally protected amino acid, followed by purification and selective deprotection of either the N-terminal Z-group or the side-chain OtBu-group for further modification.
References
Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of Z-Glu(OtBu)-ONp, a common glutamic acid derivative used in peptide synthesis. The information herein is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the final peptide product.
Introduction
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. This compound is a versatile building block where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl (OtBu) ester, and the α-carboxyl group is activated as a p-nitrophenyl (ONp) ester for subsequent peptide bond formation. The successful synthesis of a target peptide hinges on the efficient and selective removal of these protecting groups.
The Z and OtBu groups are designed to be orthogonal, meaning one can be removed under conditions that leave the other intact[1]. This allows for strategic deprotection at different stages of the synthesis. The Z group is typically removed by catalytic hydrogenation or acidolysis with HBr in acetic acid, while the acid-labile OtBu group is commonly cleaved using trifluoroacetic acid (TFA)[1][2]. The ONp ester is an activating group and is generally stable under the conditions used for Z and OtBu deprotection, being consumed during the subsequent coupling reaction.
A critical consideration during the deprotection of glutamic acid derivatives is the potential for the formation of a pyroglutamate byproduct. This intramolecular cyclization can occur at the N-terminus of a peptide chain or during the deprotection of the α-amino group of a glutamic acid residue. The use of a side-chain protecting group, such as OtBu, helps to minimize this side reaction.
This document outlines detailed protocols for orthogonal and simultaneous deprotection of this compound, presents comparative data for different deprotection methods, and provides a logical workflow for incorporating this crucial step into a peptide synthesis campaign.
Deprotection Strategies and Experimental Protocols
Two primary strategies for the deprotection of this compound are presented: an orthogonal deprotection strategy and a simultaneous deprotection strategy. The choice of strategy depends on the overall synthetic plan for the peptide.
Orthogonal Deprotection Strategy
This strategy involves the selective removal of either the Z or the OtBu group, leaving the other protecting group and the ONp ester intact. This is particularly useful when further modifications are required at either the N-terminus or the side chain of the glutamic acid residue before its incorporation into the peptide chain.
This method removes the Z-group under mild, neutral conditions, leaving the acid-labile OtBu and the ONp ester untouched.
Experimental Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) at a concentration of 0.1 M.
-
Catalyst Addition: To the solution, add 10% Palladium on charcoal (Pd/C) catalyst (10% w/w of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield H-Glu(OtBu)-ONp. The crude product can be used directly in the next coupling step or purified by crystallization or chromatography if necessary.
This protocol utilizes acidic conditions to selectively cleave the OtBu ester from the glutamic acid side chain, while the Z-group and ONp ester remain intact.
Experimental Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture. The final TFA concentration should be sufficient to ensure complete cleavage.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of residual TFA.
-
Isolation: The resulting Z-Glu(OH)-ONp can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane and collected by filtration.
Simultaneous Deprotection Strategy
In cases where both the N-terminal and side-chain protecting groups need to be removed in a single step, a simultaneous deprotection strategy can be employed.
This method employs strong acidic conditions to cleave both the Z and OtBu groups concurrently.
Experimental Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a solution of 33% hydrogen bromide (HBr) in acetic acid to the reaction mixture.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 1-2 hours).
-
Work-up: Upon completion, precipitate the product, H-Glu(OH)-ONp·HBr, by adding cold, dry diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Comparative Data for Deprotection Methods
The choice of deprotection method can significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and outcomes for the different protocols.
| Protocol | Protecting Group(s) Removed | Reagents and Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| 1 | Z | 10% Pd/C, H₂ (1 atm), MeOH, RT | 2-4 hours | >95% | Mild conditions; orthogonal to acid-labile groups. |
| 2 | OtBu | 25-50% TFA in DCM, RT | 1-2 hours | >90% | Orthogonal to hydrogenolysis-labile groups. |
| 3 | Z and OtBu | 33% HBr in Acetic Acid, RT | 1-2 hours | >90% | Harsh conditions; can lead to side reactions if not carefully controlled. |
Prevention of Pyroglutamate Formation
The formation of pyroglutamate is a common side reaction during the deprotection of the N-terminal glutamic acid. This intramolecular cyclization is irreversible and leads to a truncated peptide.
Strategies to Minimize Pyroglutamate Formation:
-
Mild Deprotection Conditions: Whenever possible, use the mildest conditions for deprotection. For Z-group removal, catalytic hydrogenation is preferred over strong acidolysis.
-
Controlled pH: During work-up and purification, maintain a neutral or slightly acidic pH to minimize the rate of cyclization.
-
Immediate Coupling: After deprotection of the α-amino group, it is advisable to proceed with the next coupling step as soon as possible to minimize the time the free amine is exposed to conditions that could promote cyclization.
-
Side-Chain Protection: The presence of the OtBu protecting group on the side chain significantly reduces the propensity for pyroglutamate formation compared to an unprotected glutamic acid side chain.
Logical Workflow and Diagrams
The following diagrams illustrate the deprotection strategies for this compound.
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection of this compound.
Simultaneous Deprotection Workflow
Caption: Simultaneous deprotection of this compound.
Conclusion
The choice of deprotection strategy for this compound is a critical step in peptide synthesis that requires careful consideration of the overall synthetic route. The orthogonal removal of the Z and OtBu protecting groups offers maximum flexibility for subsequent synthetic transformations. For straightforward peptide chain elongation, a simultaneous deprotection can be an efficient approach. By following the detailed protocols and considering the strategies to minimize side reactions outlined in these application notes, researchers can achieve successful deprotection and obtain high-quality peptide products.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-Glu(OtBu)-ONp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Z-Glu(OtBu)-ONp (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) in the synthesis of bioactive peptides. This key building block is particularly valuable for introducing a protected glutamic acid residue into a peptide sequence, a common feature in many biologically active peptides, including analogues of Gonadotropin-Releasing Hormone (GnRH).
Introduction to this compound in Peptide Synthesis
This compound is a versatile derivative of L-glutamic acid used in both solution-phase and solid-phase peptide synthesis (SPPS). The protecting groups serve distinct and crucial functions:
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino group. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation.
-
OtBu (tert-butyl ester) Group: Protects the γ-carboxyl group of the glutamic acid side chain. This group is stable to the conditions used for removing the Z-group and requires strong acidic conditions (e.g., trifluoroacetic acid - TFA) for its removal. This orthogonality is a key advantage in complex peptide synthesis.
-
ONp (p-nitrophenyl ester) Group: Activates the α-carboxyl group for peptide bond formation. The p-nitrophenolate is a good leaving group, facilitating the nucleophilic attack by the amino group of the growing peptide chain.
The use of high-purity Z-Glu(OtBu)-OH (the precursor to the ONp ester) is critical for achieving high coupling efficiencies and minimizing side reactions, which in turn simplifies purification and increases overall yield.[1]
Application in Bioactive Peptide Synthesis: Gonadotropin-Releasing Hormone (GnRH) Analogues
GnRH is a decapeptide hormone that plays a pivotal role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] Its native sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The synthesis of GnRH and its analogues is a significant area of research for therapeutic applications.
While a specific protocol detailing the use of this compound for the synthesis of native GnRH was not found in the reviewed literature, the principles of its use can be applied to the synthesis of GnRH analogues where a glutamic acid residue is incorporated. The following sections provide a generalized protocol based on established peptide synthesis methodologies.
Quantitative Data Summary
The following table summarizes typical yields and purity that can be expected at different stages of peptide synthesis using Z-protected amino acid p-nitrophenyl esters. It is important to note that these values are illustrative and can vary significantly based on the specific peptide sequence, coupling conditions, and purification methods.
| Step | Parameter | Typical Value | Notes |
| Individual Coupling Step | Coupling Yield | >95% | Monitored by ninhydrin test in SPPS. |
| Overall Crude Peptide Yield (SPPS) | Yield (based on initial resin loading) | 35-70% | Highly dependent on the length and sequence of the peptide. |
| Purification | Purity after HPLC | >98% | For pharmaceutical applications. |
| Solution-Phase Fragment Condensation | Yield | 60-80% | For coupling of larger peptide fragments. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized workflow for SPPS using the Fmoc/tBu strategy, into which a Z-protected amino acid like this compound could be incorporated, although less common than Fmoc-protected amino acids in modern automated synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol for Coupling this compound in Solution-Phase Synthesis
This protocol is adapted from general procedures for peptide coupling using p-nitrophenyl esters.
Materials:
-
This compound
-
Peptide-amine (the growing peptide chain with a free N-terminal amine)
-
Dimethylformamide (DMF, peptide grade)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO3 (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolution: Dissolve the peptide-amine (1 equivalent) in DMF.
-
Coupling Reaction: Add this compound (1.1 to 1.5 equivalents) to the solution. If the peptide-amine is in its salt form (e.g., HCl or TFA salt), add 1 equivalent of a non-nucleophilic base like TEA or DIPEA to neutralize it.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the peptide-amine. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3, and brine. The aqueous washes remove unreacted starting materials, the base, and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude Z-protected peptide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Deprotection Protocol
a) Z-Group Removal (Hydrogenolysis):
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture including DMF for solubility.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
b) OtBu-Group Removal (Acidolysis):
-
Treat the peptide with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger for the released tert-butyl cations.
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the precipitate with cold ether to remove residual scavengers and TFA.
-
Dry the peptide under vacuum.
Signaling Pathway of GnRH
GnRH exerts its effects by binding to the GnRH receptor (GnRHR) on gonadotrope cells in the anterior pituitary. This interaction triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH.
Caption: Simplified GnRH signaling pathway in pituitary gonadotropes.
Conclusion
This compound is a valuable reagent for the synthesis of bioactive peptides containing glutamic acid. Its orthogonal protecting groups allow for selective deprotection and stepwise elongation of the peptide chain. The protocols and information provided herein offer a foundation for researchers to incorporate this building block into their peptide synthesis workflows. Careful optimization of coupling and deprotection steps, along with rigorous purification, will ensure the successful synthesis of high-purity bioactive peptides for research and drug development.
References
Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups and activated amino acid derivatives is paramount to achieving high yields and purity of the target peptide. Among the arsenal of tools available to the peptide chemist, Z-Glu(OtBu)-ONp, or N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, serves as a valuable building block for the introduction of a glutamic acid residue with orthogonal side-chain protection. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of complex peptides, particularly through solution-phase methodologies.
The Multifaceted Role of this compound
This compound is a trifunctional molecule designed for precise control over peptide bond formation. Each component of its structure plays a distinct and crucial role:
-
Z (Benzyloxycarbonyl) Group: This is a well-established protecting group for the α-amino functionality of the amino acid.[1] The Z-group is stable under the conditions of peptide coupling and can be selectively removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to the acid-labile side-chain protection.[1]
-
OtBu (tert-Butyl) Group: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. This protection is stable to the basic conditions sometimes used in peptide synthesis and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2] The orthogonality between the Z and OtBu groups is a key feature, allowing for selective deprotection and modification of the peptide chain.[2][3]
-
ONp (p-Nitrophenyl) Ester: The α-carboxyl group is activated as a p-nitrophenyl ester. Historically, p-nitrophenyl esters, introduced by Bodanszky, were among the first "active esters" used to facilitate peptide bond formation with minimal racemization.[1][4] While modern solid-phase peptide synthesis (SPPS) often employs more reactive coupling agents, p-nitrophenyl esters remain highly effective, particularly in solution-phase synthesis, offering the advantage of being stable, crystalline compounds that react cleanly with the amino group of the incoming amino acid.
Data Presentation: Coupling Efficiency of p-Nitrophenyl Esters
While specific quantitative data for this compound is not extensively documented in recent literature due to the prevalence of other coupling methods, the following table summarizes representative data for the coupling of Z-amino acid p-nitrophenyl esters in solution-phase synthesis to illustrate typical yields and reaction times.
| Coupling Reaction | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous) |
| Z-Gly-ONp + H-Leu-OEt | EtOAc | - | RT | 18 | ~85-95 | General Knowledge |
| Z-Phe-ONp + H-Val-OMe | DMF | Triethylamine | RT | 24 | ~80-90 | General Knowledge |
| Z-Ala-ONp + H-Pro-OBzl | Dioxane | - | RT | 12 | ~85-95 | General Knowledge |
| This compound + H-Ala-OBzl·HCl (Projected) | DMF | Triethylamine | RT | 12-24 | ~80-90 | - |
Note: Yields are highly dependent on the specific amino acid residues being coupled, the purity of the reactants, and the reaction conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the solution-phase synthesis of a dipeptide, followed by the sequential deprotection of the N-terminal and side-chain protecting groups.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of this compound with an amino acid ester (e.g., Alanine benzyl ester hydrochloride, H-Ala-OBzl·HCl) to form the protected dipeptide Z-Glu(OtBu)-Ala-OBzl.
Materials:
-
This compound
-
H-Ala-OBzl·HCl (or other suitable amino acid ester hydrochloride)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amino Component:
-
Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (1.1 equivalents) dropwise while stirring. Stir for 15-20 minutes at 0 °C to neutralize the hydrochloride and generate the free amine.
-
-
Coupling Reaction:
-
To the solution containing the free amino acid ester, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product. The release of the yellow p-nitrophenolate anion can also be visually monitored.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (2 x, to remove unreacted starting material and p-nitrophenol), and finally with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected dipeptide, Z-Glu(OtBu)-Ala-OBzl.
-
Protocol 2: Sequential Deprotection of the Protected Dipeptide
This protocol describes the two-step deprotection of the dipeptide synthesized in Protocol 1, first removing the N-terminal Z-group and then the side-chain OtBu-group.
Part A: Deprotection of the Z-group by Catalytic Hydrogenation
Materials:
-
Protected dipeptide (e.g., Z-Glu(OtBu)-Ala-OBzl)
-
Palladium on charcoal (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the dipeptide with a free N-terminus, H-Glu(OtBu)-Ala-OH (the benzyl ester is also cleaved under these conditions).
-
Part B: Deprotection of the OtBu-group by Acidolysis
Materials:
-
Partially deprotected dipeptide (e.g., H-Glu(OtBu)-Ala-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Dissolve the dipeptide from Part A in a mixture of TFA and DCM (e.g., 50:50 v/v or neat TFA). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Stir the solution at room temperature for 1-2 hours.
-
-
Precipitation and Isolation:
-
After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
-
Add cold diethyl ether to the concentrated solution to precipitate the fully deprotected dipeptide.
-
Centrifuge the mixture and decant the ether, or filter the precipitate.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers.
-
-
Drying:
-
Dry the final peptide product under high vacuum.
-
Visualizations
Logical Workflow for Dipeptide Synthesis and Deprotection
Caption: Workflow for dipeptide synthesis and deprotection.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Z and OtBu groups.
References
Application Note: Monitoring Z-Glu(OtBu)-ONp Coupling Reactions with HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of the peptide bond is a critical step that requires careful monitoring to ensure high yield and purity of the final product. The use of activated amino acid esters, such as p-nitrophenyl (ONp) esters, is a common strategy to facilitate this coupling reaction. This application note provides a detailed protocol for monitoring the coupling reaction of Z-Glu(OtBu)-ONp with a generic amino-free component (H-AA-R) using reverse-phase high-performance liquid chromatography (RP-HPLC).
The reaction involves the nucleophilic attack of the amino group of H-AA-R on the carbonyl carbon of the activated ester this compound, leading to the formation of a dipeptide and the release of p-nitrophenol (pNP) as a byproduct. By monitoring the consumption of the starting materials and the formation of the product and byproduct, the reaction progress can be accurately tracked. RP-HPLC is an ideal technique for this purpose due to its ability to separate and quantify the various components of the reaction mixture.
Reaction Scheme
The coupling reaction can be represented as follows:
-
This compound (N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-p-nitrophenyl ester)
-
H-AA-R (Amino acid or peptide with a free amino group)
-
Z-Glu(OtBu)-AA-R (Resulting N-protected dipeptide)
-
pNP (p-nitrophenol)
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino acid or peptide with a free amino group (H-AA-R)
-
Reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN))
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Micro-syringes
-
HPLC vials with inserts
Instrumentation
-
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
HPLC Method
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (for peptide bonds) and 320 nm (for p-nitrophenol)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
Reaction Procedure
-
Dissolve this compound and H-AA-R in the chosen reaction solvent in a suitable reaction vessel.
-
Stir the reaction mixture at room temperature.
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a mixture of Mobile Phase A and Mobile Phase B (e.g., 1:1) in an HPLC vial to a final volume of 1 mL.
-
Vortex the vial to ensure homogeneity.
-
Inject the diluted sample onto the HPLC system.
Data Presentation
The progress of the reaction is monitored by observing the changes in the peak areas of the reactants and products in the HPLC chromatograms. The following table summarizes the expected retention times and key characteristics of the components involved in the reaction.
| Compound | Expected Retention Time (min) | Key Characteristics |
| p-nitrophenol (pNP) | ~4.5 | Byproduct, polar, strong absorbance at 320 nm |
| H-AA-R | Varies | Starting material, polarity depends on the specific amino acid/peptide |
| This compound | ~15.0 | Starting material, hydrophobic due to protecting groups |
| Z-Glu(OtBu)-AA-R | Varies | Product, hydrophobicity depends on the nature of R |
Note: The retention times are illustrative and will vary depending on the specific H-AA-R used and the exact HPLC conditions.
Visualization of Workflows and Relationships
Experimental Workflow
The overall experimental workflow for monitoring the coupling reaction is depicted in the following diagram.
Z-Glu(OtBu)-ONp: A Versatile Reagent for Medicinal Chemistry Research
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(OtBu)-ONp, is a valuable reagent in medicinal chemistry, primarily utilized in the synthesis of peptides. This application note provides detailed protocols and data for the use of this compound in the preparation of dipeptides, a fundamental step in the construction of more complex peptide-based drug candidates and research tools. The strategic use of the benzyloxycarbonyl (Z) group for N-terminal protection, the tert-butyl (OtBu) group for side-chain protection, and the p-nitrophenyl (ONp) ester for carboxyl group activation allows for controlled and efficient peptide bond formation.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C23H26N2O8 | N/A |
| Molecular Weight | 458.46 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc) | N/A |
| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C. | N/A |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Applications in Medicinal Chemistry
This compound serves as a key building block in the synthesis of peptides with potential therapeutic applications, including enzyme inhibitors and receptor ligands. The orthogonal protection scheme of the Z and OtBu groups allows for their selective removal, enabling further modifications and chain elongation.[1][2] The p-nitrophenyl ester provides a pre-activated carboxyl group, facilitating a clean and efficient coupling reaction with the amino group of another amino acid without the need for additional coupling reagents, which can often lead to side reactions and purification challenges.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of the Dipeptide Z-Glu(OtBu)-Gly-OEt
This protocol details the coupling of this compound with the ethyl ester of glycine (H-Gly-OEt) in a solution-phase synthesis.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Glycine Ethyl Ester Free Base:
-
Dissolve glycine ethyl ester hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Stir the reaction mixture at 0°C for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.
-
-
Peptide Coupling Reaction:
-
To the suspension from step 1, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound and the formation of the dipeptide product. The release of p-nitrophenol can also be visually monitored by the appearance of a yellow color.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes help to remove unreacted starting materials, salts, and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Z-Glu(OtBu)-Gly-OEt.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0°C to Room Temperature |
Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group from the synthesized dipeptide to yield H-Glu(OtBu)-Gly-OEt, which can be used for further peptide chain elongation.
Materials:
-
Z-Glu(OtBu)-Gly-OEt
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the peptide).
-
Seal the flask and flush with hydrogen gas.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, H-Glu(OtBu)-Gly-OEt.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Protocol 3: Deprotection of the OtBu-Group by Acidolysis
This protocol outlines the removal of the tert-butyl side-chain protecting group.
Materials:
-
Peptide with OtBu protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.
-
-
Deprotection Reaction:
-
Dissolve the OtBu-protected peptide in the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the TFA and DCM.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final peptide under vacuum.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the synthesis of Z-Glu(OtBu)-Gly-OEt.
Caption: Orthogonal deprotection of Z and OtBu protecting groups.
Application in the Synthesis of Bioactive Peptides: A Hypothetical Signaling Pathway Context
Peptides synthesized using this compound can be designed to interact with specific biological targets. For instance, a dipeptide containing a glutamic acid residue could be part of a larger peptide designed to inhibit an enzyme involved in a disease-related signaling pathway.
The diagram below illustrates a hypothetical signaling pathway where a custom-synthesized peptide inhibitor, potentially constructed using this compound, plays a role.
Caption: Hypothetical signaling pathway inhibited by a synthetic peptide.
Conclusion
This compound is a highly effective and versatile reagent for the solution-phase synthesis of peptides. Its pre-activated nature simplifies the coupling process, leading to high yields and purity. The orthogonal protecting groups allow for flexible synthetic strategies, making it an indispensable tool for medicinal chemists in the development of novel peptide-based therapeutics and research probes. The provided protocols offer a reliable foundation for the application of this reagent in the laboratory.
References
Troubleshooting & Optimization
troubleshooting incomplete coupling with Z-Glu(otbu)-onp
Welcome to the technical support center for Z-Glu(otbu)-onp. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete coupling reactions during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key protecting groups?
This compound is a protected amino acid derivative of glutamic acid used in peptide synthesis. It features three key components:
-
Z (Benzyloxycarbonyl) group: Protects the α-amino group. It is stable under many conditions but can be removed by catalytic hydrogenation.[1]
-
OtBu (tert-butyl ester) group: Protects the γ-carboxyl group of the glutamic acid side chain. This group can be removed under acidic conditions, offering an orthogonal deprotection strategy to the Z group.[1]
-
ONp (p-nitrophenyl ester): This is an active ester group at the α-carboxyl position, which facilitates the coupling reaction with a free amino group of another amino acid or peptide chain.
Q2: What are the common causes of incomplete coupling reactions in peptide synthesis?
Incomplete coupling is a frequent challenge in peptide synthesis and can be attributed to several factors:
-
Steric Hindrance: Bulky amino acid residues near the coupling site can physically obstruct the approach of the incoming activated amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation. This can make the reactive sites inaccessible.
-
Poor Solvation: In solid-phase peptide synthesis (SPPS), proper swelling of the resin is crucial for efficient diffusion of reagents. Poor solvation can hinder the reaction.
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent, temperature, or concentration of reactants can lead to slow or incomplete reactions.
-
Reagent Quality: The purity of this compound is critical for high coupling efficiency. Impurities can interfere with the reaction.[2]
Troubleshooting Incomplete Coupling of this compound
This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions with this compound.
Problem 1: Low Coupling Efficiency Detected
If you observe a positive Kaiser test (indicating unreacted primary amines) or other analytical methods show a low yield of the desired peptide, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Experimental Details |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. p-Nitrophenyl esters are known to be less reactive than some other active esters, so longer reaction times or gentle heating may be necessary. | Monitor the reaction progress every 2-4 hours using a ninhydrin test. If the reaction is sluggish, consider raising the temperature to 40-50°C. |
| Poor Solubility of Reactants | Change the solvent to improve the solubility of both the peptide chain and this compound. | A common solvent for peptide coupling is Dimethylformamide (DMF). If solubility is an issue, consider using N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent like Dichloromethane (DCM). |
| Steric Hindrance | If coupling to a sterically hindered amino acid, consider using a more reactive coupling method or additives. | While this compound is already an active ester, the addition of 1-Hydroxybenzotriazole (HOBt) can sometimes accelerate the coupling by forming a more reactive intermediate in situ. |
| Peptide Aggregation on Solid Support | To disrupt secondary structures and improve accessibility, use "magic bullet" strategies or change the solvent system. | Incorporate a small percentage (e.g., 5-20%) of a chaotropic agent like trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) in the coupling solvent. |
| Hydrolysis of the Active Ester | Ensure anhydrous conditions, as moisture can hydrolyze the p-nitrophenyl ester, rendering it inactive for coupling. | Use freshly distilled, dry solvents. Store this compound in a desiccator. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow
Problem 2: Side Reactions Observed
The presence of unexpected byproducts in your analytical data (e.g., HPLC, Mass Spectrometry) may indicate side reactions.
Common Side Reactions and Prevention
| Side Reaction | Description | Prevention |
| Racemization | Loss of stereochemical integrity at the α-carbon of the glutamic acid residue. While active esters are designed to minimize this, it can still occur, especially with prolonged reaction times or the presence of a strong base. | Avoid using strong, non-sterically hindered bases. If a base is required, use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. The addition of HOBt can also help suppress racemization. |
| Aspartimide Formation | If the sequence contains an Asp-Gly or Asp-Ser motif, the peptide backbone can undergo a cyclization reaction to form an aspartimide, especially under basic conditions. | While this is less of a direct issue with Glu, similar side-chain reactions can occur. Maintaining a neutral to slightly acidic pH during coupling can help minimize this. |
Signaling Pathway of a Successful Coupling Reaction
Experimental Protocols
Protocol 1: Standard Coupling of this compound (Solid-Phase)
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Reagent Preparation: Dissolve 1.5 to 2.0 equivalents of this compound in DMF.
-
Coupling: Add the this compound solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.
-
Completion: If the Kaiser test is negative (beads are colorless), the reaction is complete. Wash the resin with DMF (3x), DCM (3x), and methanol (2x), then dry under vacuum. If the test is positive, continue the reaction, monitoring every 2 hours.
Protocol 2: Monitoring Coupling with the Kaiser Test
-
Sample Preparation: Place a few resin beads in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (incomplete coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (complete coupling): The beads and solution remain colorless or turn a faint yellow/brown.
-
This technical support guide provides a starting point for troubleshooting issues with this compound. For complex or persistent issues, consulting detailed literature on peptide synthesis is recommended.
References
Technical Support Center: Z-Glu(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester p-nitrophenyl ester (Z-Glu(OtBu)-ONp) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Incomplete or Slow Coupling Reaction
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating unreacted free amines on the resin.
-
Low yield of the final peptide.
-
Presence of deletion sequences (peptide missing the Glu residue) in the final product analysis (e.g., by mass spectrometry).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | p-Nitrophenyl (ONp) esters are active esters but may react more slowly than peptides activated in situ with modern coupling reagents like HATU or HBTU. Extend the coupling time to 4-12 hours or even overnight. Monitor the reaction progress using the Kaiser test at regular intervals. |
| Steric Hindrance | The N-terminal amino acid of the resin-bound peptide may be sterically hindered, slowing down the reaction. Double coupling can be an effective strategy. After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of this compound. |
| Poor Resin Swelling/Solvation | Inadequate swelling of the resin can limit the accessibility of reactive sites. Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the coupling step. During coupling, ensure sufficient solvent is used to maintain a slurry consistency. |
| Low Reagent Concentration | Insufficient excess of the amino acid derivative can lead to incomplete coupling. Use a 2- to 4-fold molar excess of this compound relative to the resin substitution. |
Problem 2: Formation of Pyroglutamate (pGlu) Side Product
Symptoms:
-
The final peptide has a mass that is 18 Da less than the expected mass.
-
This issue is only observed when the glutamic acid residue is at the N-terminus of the peptide.
Background: N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid (pGlu), which acts as a chain terminator.[1][2] This reaction is a dehydration process.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Repetitive Basic Conditions | Repeated exposure to the basic conditions of Fmoc deprotection (e.g., with piperidine) can promote pyroglutamate formation, although this is more pronounced with glutamine.[1] Minimize the time the N-terminal Glu is deprotected before the next coupling step. |
| Acidic Conditions during Cleavage | While the primary mechanism is often base-catalyzed, acidic conditions can also promote cyclization.[4] Ensure the final cleavage from the resin is performed efficiently and the peptide is promptly isolated. |
| Coupling Conditions | Accelerating the acylation of the N-terminal glutamic acid can help minimize this side reaction.[1] While this compound is pre-activated, ensuring efficient coupling is key. |
Problem 3: Premature Deprotection of Protecting Groups
Symptoms:
-
OtBu group loss: Appearance of a side product with a mass 56 Da less than the target peptide.
-
Z group loss: While less common under standard Fmoc-SPPS conditions, its premature cleavage could lead to undesired side reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Repetitive Mild Acidolysis | Some linkers may require mildly acidic conditions for cleavage, which, if not carefully controlled, could lead to partial removal of the acid-labile tert-butyl (OtBu) group. Ensure the linker and protecting group strategy are compatible. The OtBu group is generally stable to the basic conditions of Fmoc removal. |
| Inappropriate Final Cleavage Cocktail | Using a cleavage cocktail that is too harsh or for an extended period can lead to side reactions. A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups is Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling conditions for this compound?
A1: For optimal coupling, we recommend the following conditions, summarized in the table below.
| Parameter | Recommendation |
| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Molar Excess | 2-4 equivalents of this compound relative to the resin loading |
| Temperature | Room temperature (20-25°C) |
| Reaction Time | 4-12 hours (monitor with Kaiser test) |
| Additives | While not always necessary for active esters, the addition of 1 equivalent of 1-Hydroxybenzotriazole (HOBt) can catalyze the reaction and improve efficiency, especially for difficult couplings. |
Q2: Why use an ONp ester instead of a standard in situ activation method (e.g., HBTU/HOBt)?
A2: p-Nitrophenyl esters are pre-activated amino acid derivatives. This can be advantageous as it avoids the need for additional coupling reagents during the synthesis, potentially simplifying the reaction mixture and preventing side reactions associated with some coupling agents, such as guanidinylation from uronium/guanidinium salts.[5] However, their reactivity is generally lower than that of species formed during in situ activation.
Q3: Is the Z protecting group compatible with Fmoc-based SPPS?
A3: Yes, the benzyloxycarbonyl (Z) group is generally compatible with the Fmoc/tBu strategy. The Z group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection. It is typically removed under harsher conditions, such as strong acid (e.g., HBr in acetic acid) or catalytic hydrogenation, which are not employed during the iterative cycles of Fmoc-SPPS.
Q4: How should I monitor the completion of the coupling reaction?
A4: The most common method is the Kaiser test . A few beads of the resin are taken from the reaction vessel, washed, and then treated with ninhydrin reagents. A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result indicates that the coupling is complete. Note that the Kaiser test does not work for N-terminal proline residues (a secondary amine).
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Fmoc-NH-Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free amines.
-
Coupling:
-
Dissolve 2-4 molar equivalents of this compound in DMF.
-
Add the amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Monitoring: After 4 hours, take a small sample of resin, wash it, and perform a Kaiser test. If the test is positive (blue), continue the reaction and re-test every 2-4 hours.
-
Washing: Once the reaction is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next synthesis step or final cleavage.
Protocol 2: Final Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Drying: Dry the peptide pellet under vacuum.
Visual Workflow
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
- 1. mesalabs.com [mesalabs.com]
- 2. Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein (protein synthesis-initiation-immunoglobulins-pyrrolidone carboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
how to improve the yield of peptide synthesis with Z-Glu(otbu)-onp
Welcome to the technical support center for peptide synthesis using Z-Glu(OtBu)-ONp. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you optimize your peptide synthesis and achieve higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis with this compound in a question-and-answer format.
Q1: My peptide coupling reaction has a very low yield. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue in peptide synthesis and can stem from several factors when using this compound. Here are the primary areas to investigate:
-
Incomplete Reaction: The coupling reaction may not have gone to completion. Active esters like p-nitrophenyl (ONp) esters are generally less reactive than carbodiimide-activated species.
-
Solution:
-
Increase Reaction Time: Monitor the reaction using a suitable method (e.g., TLC, HPLC) and extend the reaction time until the starting materials are consumed.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Use a Catalyst: Adding a catalyst like 1-hydroxybenzotriazole (HOBt) can accelerate the coupling reaction.
-
-
-
Hydrolysis of the Active Ester: this compound can be hydrolyzed by moisture present in the reaction solvent or reagents. This will deactivate the amino acid derivative.
-
Solution:
-
Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM, THF) are anhydrous.
-
Dry Reagents: Dry all reagents thoroughly before use.
-
-
-
Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to a stalled reaction.
-
Solution:
-
Solvent Screening: Test different solvents or solvent mixtures. For example, N-methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for some sequences.
-
Chaotropic Agents: In solid-phase peptide synthesis (SPPS), the addition of chaotropic agents like LiCl or KSCN can help disrupt aggregation and improve solvation.
-
-
-
Steric Hindrance: The amino acid being coupled to this compound may be sterically hindered, slowing down the reaction.
-
Solution:
-
Longer Reaction Times and Higher Temperatures: As mentioned above, these can help overcome steric hindrance.
-
Alternative Coupling Reagents: If the issue persists, consider using a more potent activating reagent in a different synthesis scheme.
-
-
Q2: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the crude product. What are the likely side products and how can I minimize them?
A2: The presence of multiple impurities indicates that side reactions are occurring. Here are some common side products and how to address them:
-
Unreacted Starting Materials: The most common "impurities" are your starting materials.
-
Solution: Optimize reaction conditions as described in Q1 to drive the reaction to completion.
-
-
Hydrolyzed Z-Glu(OtBu)-OH: This results from the reaction of this compound with water.
-
Solution: Use anhydrous conditions.
-
-
Diketopiperazine Formation: This is common when coupling the third amino acid to a dipeptide, especially if the N-terminal protecting group is removed before the next coupling.
-
Solution: Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) in SPPS. In solution-phase synthesis, couple the next amino acid immediately after deprotection of the dipeptide.
-
-
Racemization: The chiral center of the amino acid can epimerize, particularly with prolonged exposure to basic conditions or high temperatures.
-
Solution:
-
Control Temperature: Avoid excessive heating.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
Additives: The addition of HOBt can help to suppress racemization.
-
-
Q3: The p-nitrophenol byproduct from the reaction is difficult to remove. What is the best purification strategy?
A3: The yellow color of p-nitrophenol can be a useful indicator of reaction progress, but its removal is crucial.
-
Solution:
-
Aqueous Wash: After the reaction, perform several washes of the organic phase with a mild aqueous base solution, such as 1 M sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). The p-nitrophenol is acidic and will be extracted into the aqueous layer. Be cautious, as a strong base can cause hydrolysis of ester protecting groups.
-
Column Chromatography: If aqueous extraction is insufficient, silica gel column chromatography is an effective method for removing p-nitrophenol and other impurities.
-
Precipitation/Crystallization: For some peptides, precipitation or crystallization from a suitable solvent system can effectively separate the desired product from the byproduct.
-
Frequently Asked Questions (FAQs)
Q: What are the advantages of using this compound over other coupling methods?
A: this compound is a pre-activated amino acid derivative, which offers convenience as it does not require an additional coupling reagent (like DCC or HBTU) during the peptide synthesis step. This can simplify the reaction setup and avoid byproducts associated with those coupling reagents (e.g., DCU). Active esters like ONp esters are also known to minimize racemization compared to some more reactive activation methods.
Q: What are the optimal storage conditions for this compound?
A: this compound should be stored in a cool, dry place, protected from moisture and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Q: In which solvents is this compound most soluble?
A: this compound is generally soluble in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc).
Q: Can I use this compound in solid-phase peptide synthesis (SPPS)?
A: Yes, while active esters were historically more common in solution-phase synthesis, they can be used in SPPS. However, the reaction kinetics may be slower compared to more modern, highly reactive coupling reagents. Longer coupling times may be necessary to ensure the reaction goes to completion.
Experimental Protocol: Solution-Phase Peptide Coupling
This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
To the solution of the free amino acid ester, add this compound (1.05 equivalents).
-
Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to check for the consumption of the starting materials. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x) to remove unreacted amine and the base.
-
Saturated NaHCO₃ solution (3 x) to remove unreacted Z-Glu(OtBu)-OH (if any) and the p-nitrophenol byproduct.
-
Brine (1 x).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
-
Purification:
-
The crude peptide can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) or by recrystallization.
-
Data on Factors Affecting Yield
The following table summarizes the general effects of various reaction parameters on the yield and purity of the peptide product. The optimal conditions should be determined experimentally for each specific peptide sequence.
| Parameter | General Effect on Yield and Purity | Recommendations and Considerations |
| Solvent | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF and NMP are commonly used. | NMP can be superior to DMF for aggregating sequences. Ensure the solvent is anhydrous to prevent hydrolysis of the active ester. |
| Temperature | Increasing the temperature generally increases the reaction rate, which can improve yield for slow couplings. However, it can also increase the risk of side reactions like racemization. | Start at room temperature. If the reaction is slow, consider gentle heating to 30-40°C while monitoring for side product formation. |
| Reaction Time | Longer reaction times can lead to higher conversion and improved yield, especially for sterically hindered couplings. | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid unnecessary exposure to reaction conditions that might promote side reactions. |
| Base | A tertiary amine base is required to deprotonate the amino component if it is used as a salt. The choice of base can influence the extent of racemization. | Use a non-nucleophilic, sterically hindered base like DIPEA or NMM. Use the minimum effective amount (typically 1.1 equivalents for salt neutralization). |
| Catalyst (e.g., HOBt) | The addition of a nucleophilic catalyst like HOBt can accelerate the aminolysis of the p-nitrophenyl ester, leading to faster reaction times and potentially higher yields. | HOBt can also help to suppress racemization. Use 1.0-1.2 equivalents of HOBt. |
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Troubleshooting decision tree for low peptide synthesis yield.
preventing racemization of Z-Glu(otbu)-onp during activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of racemization during the activation of Z-Glu(otbu)-onp (N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the process that leads to the formation of an equimolar mixture of D- and L-enantiomers from a single enantiomer. In peptide synthesis, the activation of the carboxylic acid of an amino acid derivative like this compound can make the proton on the α-carbon acidic and susceptible to removal. This leads to a loss of stereochemical integrity, resulting in the incorporation of the D-amino acid into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy. The two primary mechanisms for this are direct proton abstraction and the formation of a symmetric oxazolone intermediate[1].
Q2: My synthesis is showing significant racemization. What is the most likely cause?
A2: The most common causes of racemization during the activation of N-protected amino acids are the choice of coupling reagent, the type and amount of base used, and the absence of racemization-suppressing additives[1][2]. For instance, using a strong, sterically hindered base like diisopropylethylamine (DIPEA) can promote racemization[2]. Similarly, activating the amino acid with a carbodiimide like DCC or DIC without an additive like HOBt or Oxyma can lead to high levels of racemization[2][3].
Q3: What are racemization suppressing additives and how do they work?
A3: Racemization suppressing additives are reagents added during the coupling step to minimize the loss of stereochemical purity. Common additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)[1][2][3]. These additives react with the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide) to generate an active ester. This new intermediate is more stable and less prone to racemization than the initial activated species, but still reactive enough to form the desired peptide bond[3].
Q4: Which coupling reagent is best for minimizing racemization?
A4: While no single reagent is perfect for all situations, combinations of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt or Oxyma are widely considered effective and reliable for minimizing racemization[2]. Newer uronium-type reagents like COMU, which incorporates an Oxyma moiety, have also shown impressive coupling efficiency with low racemization levels, often superior to older reagents like HBTU[4][5].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High percentage of D-isomer detected after coupling. | Use of a strong, sterically hindered base (e.g., DIPEA). | Switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine[2]. Use the minimum necessary amount of base. |
| No racemization-suppressing additive was used with a carbodiimide reagent. | Always use an additive like HOBt, HOAt, or Oxyma when coupling with carbodiimides (DCC, DIC)[2][3]. | |
| The coupling reaction is slow, allowing more time for racemization. | Consider switching to a more efficient coupling reagent system, such as DIC/Oxyma or a modern uronium salt like COMU[2][4]. | |
| Prolonged pre-activation time before adding the amine component. | Minimize the pre-activation time. In many cases, in-situ activation (mixing all components together) is preferable to a separate pre-activation step to reduce the lifetime of the highly reactive, racemization-prone intermediate[6]. | |
| Low coupling yield in addition to racemization. | The chosen coupling reagent is not sufficiently reactive for a sterically hindered coupling. | Use a more powerful coupling reagent system. For difficult couplings, HATU (in combination with a weaker base) or PyAOP can be effective, though careful monitoring for racemization is still necessary[2]. |
| Reaction temperature is too low, slowing down the desired reaction more than the racemization side reaction. | While low temperatures generally suppress racemization, excessively cold conditions can hinder the main reaction. Couple at 0°C to room temperature. Microwave synthesis can be used to accelerate coupling, but the temperature must be carefully controlled to avoid increasing racemization[7][8]. |
Quantitative Data on Racemization Suppression
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables summarize reported data from model peptide syntheses, demonstrating the effectiveness of different reagent combinations.
Table 1: Comparison of Additives in Carbodiimide-Mediated Coupling
| Coupling System | Base | Racemization (%) |
| DIC only | DIPEA | High (variable) |
| DIC / HOBt | DIPEA | Low to Moderate[2] |
| DIC / HOAt | DIPEA | Low[1] |
| DIC / OxymaPure | DIPEA | Very Low[1][2] |
Note: The level of racemization is sequence and condition dependent. This table provides a general comparison of additive efficacy.
Table 2: Racemization Levels with Different Uronium/Aminium Coupling Reagents
| Coupling Reagent | Base | Model Reaction | Racemization (D-isomer %) |
| HBTU | DIPEA | Z-Phg-Pro-NH2 | 7.0[4] |
| HATU | DIPEA | Z-Phg-Pro-NH2 | 4.0[4] |
| COMU | DIPEA | Z-Phg-Pro-NH2 | 1.0[4] |
| TOMBU | DIPEA | Z-Phg-Pro-NH2 | 1.0[4] |
Data adapted from a model synthesis of Z-Phg-Pro-NH2, known to be sensitive to racemization[4].
Experimental Protocols
Protocol 1: Low-Racemization Activation using DIC/Oxyma
This protocol describes a standard method for activating this compound and coupling it to a resin-bound N-terminal amine (H2N-AA-Resin) with minimal racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Nitrogen gas for inert atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.
-
Activation and Coupling:
-
Add the this compound/Oxyma solution to the swollen resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Drying: Dry the resin under a high vacuum.
Visualizations
Mechanism of Racemization
The following diagram illustrates the two primary pathways for racemization during peptide coupling: direct enolization and the formation of an oxazolone intermediate. The use of additives like HOBt or Oxyma favors the formation of an active ester, which is less susceptible to the oxazolone pathway.
Caption: Racemization pathways during amino acid activation.
Workflow for Selecting Low-Racemization Coupling Conditions
This decision-tree diagram provides a logical workflow for troubleshooting and selecting the optimal conditions to prevent racemization during the activation of this compound.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Navigating Solubility Challenges of Z-Glu(OtBu)-ONp in Peptide Coupling Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered with Z-Glu(OtBu)-ONp during peptide coupling reactions. The following information is designed to offer practical solutions and alternative approaches to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a protected amino acid derivative used in peptide synthesis.
-
Z (Benzyloxycarbonyl): An amine protecting group.
-
Glu (Glutamic Acid): The amino acid.
-
OtBu (tert-Butyl ester): A protecting group for the side-chain carboxylic acid.
-
ONp (p-nitrophenyl ester): An activating group for the C-terminal carboxylic acid, facilitating the formation of a peptide bond.
This pre-activated form is designed to react with the free amine of another amino acid or peptide to form a new peptide bond.
Q2: I am observing that this compound is not dissolving well in my coupling reaction. Is this a common issue?
A2: Yes, poor solubility of protected and activated amino acids, including p-nitrophenyl esters like this compound, in common organic solvents can be a challenge. The large, nonpolar protecting groups (Z and OtBu) and the planar p-nitrophenyl group can contribute to low solubility, especially in solvents that are not sufficiently polar or are unable to form effective solute-solvent interactions.
Q3: Which solvents are recommended for dissolving this compound?
-
Dimethylformamide (DMF): A common solvent for peptide synthesis, but solubility of this compound can still be limited.
-
N-Methyl-2-pyrrolidone (NMP): Often a stronger solvent than DMF and can improve the solubility of difficult-to-dissolve reagents.
-
Dichloromethane (DCM): A less polar solvent that can be effective, particularly in combination with more polar co-solvents.
-
Tetrahydrofuran (THF): Can be used, but its lower polarity might require co-solvents.
-
Dimethyl Sulfoxide (DMSO): A very polar solvent that can be used in small amounts as a co-solvent to enhance solubility. However, it can complicate purification.
Troubleshooting Guide
Issue: this compound precipitates from the reaction mixture upon addition to the coupling reaction.
This is a common manifestation of poor solubility and can lead to incomplete reactions and low yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: Solvent Properties
For informed solvent selection, refer to the properties of common solvents used in peptide synthesis.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 36.7 | 153 | Standard solvent, but may not be sufficient for all protected amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Higher boiling point and often better solvating power than DMF. |
| Dichloromethane (DCM) | 9.1 | 40 | Lower polarity, useful in mixtures. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Lower polarity, often used in combination with other solvents. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Highly polar, effective as a co-solvent but can be difficult to remove. |
Detailed Experimental Protocols
Protocol 1: Coupling Reaction with a Co-Solvent System
This protocol is recommended when the solubility of this compound in a single solvent like DMF is insufficient.
-
Preparation of Amino Acid Component: In a reaction vessel, dissolve the N-terminal deprotected amino acid or peptide in DMF (e.g., 0.1 M concentration).
-
Preparation of this compound Solution:
-
In a separate vial, weigh the required amount of this compound.
-
Add a minimal amount of NMP or DMSO (e.g., 10-20% of the final volume) to the vial and vortex to dissolve the activated ester.
-
Dilute this solution with DMF to the desired final concentration.
-
If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
-
Coupling Reaction:
-
Add the this compound solution to the reaction vessel containing the amino acid component.
-
Add the appropriate base (e.g., Diisopropylethylamine - DIPEA) to initiate the coupling reaction.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Protocol 2: In Situ Activation of Z-Glu(OtBu)-OH
This approach avoids the isolation of the potentially poorly soluble p-nitrophenyl ester by generating the activated species in the reaction mixture.
-
Reagent Preparation:
-
In a reaction vessel, dissolve Z-Glu(OtBu)-OH and p-nitrophenol (1.1 equivalents) in an appropriate solvent mixture (e.g., DMF/DCM 1:1).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the activated ester occurs during this step.
-
-
Coupling:
-
In a separate vessel, dissolve the N-terminal deprotected amino acid or peptide in the same solvent system.
-
Add this solution to the freshly prepared activated ester mixture.
-
Add the appropriate base (e.g., DIPEA) and stir at room temperature.
-
Monitor the reaction to completion.
-
Signaling Pathway Analogy for In Situ Activation
Technical Support Center: Optimizing Z-Glu(OtBu)-ONp Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Glu(OtBu)-ONp (N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester p-nitrophenyl ester) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the gamma-carboxyl group is protected by a tert-butyl (OtBu) ester, and the alpha-carboxyl group is activated as a p-nitrophenyl (ONp) ester. This "activated ester" is a stable, crystalline solid that readily reacts with the free amino group of another amino acid or peptide to form a peptide bond. The Z and OtBu protecting groups prevent unwanted side reactions at their respective positions during the coupling step.
Q2: What are the key advantages of using a p-nitrophenyl ester for coupling?
A2: p-Nitrophenyl esters are advantageous because they are generally stable enough to be isolated and purified, yet reactive enough to couple with amino groups under relatively mild conditions. This reduces the risk of racemization at the activated amino acid residue, a common side reaction in peptide synthesis.
Q3: What are the most critical factors influencing the reaction time of this compound coupling?
A3: The primary factors that dictate the speed of your coupling reaction are:
-
Solvent: The choice of solvent can significantly impact the solubility of your reactants and the reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to more side reactions.
-
Concentration of Reactants: Higher concentrations of the reactants will lead to a faster reaction.
-
Presence of a Catalyst: While not always necessary, a weak base catalyst can accelerate the reaction.
-
Steric Hindrance: The size and structure of the amine you are coupling can affect how easily it can attack the activated ester.
Troubleshooting Guide
Issue 1: Slow or Incomplete Coupling Reaction
If you observe a slow or incomplete reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Reactant Concentration | Increase the concentration of both the this compound and the amine component. A higher concentration of reactants will increase the frequency of molecular collisions, leading to a faster reaction rate. |
| Inappropriate Solvent | Ensure your reactants are fully dissolved. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common polar aprotic solvents for these reactions. If solubility is an issue, you may need to try a different solvent or a solvent mixture. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely, as higher temperatures can also promote side reactions. A modest increase to 40-50°C can often significantly improve the reaction rate without compromising purity. |
| Steric Hindrance of the Amine | If the amine component is sterically hindered, the reaction will naturally be slower. In such cases, a longer reaction time and potentially a higher temperature may be necessary. The addition of a catalyst could also be beneficial. |
| Decomposition of this compound | Ensure the quality of your this compound. If it has been stored improperly or for an extended period, it may have hydrolyzed. Use fresh or properly stored reagent. |
Issue 2: Presence of Side Products
The formation of unwanted side products can complicate purification and reduce your yield.
| Potential Cause | Troubleshooting Steps |
| Racemization | Although less common with ONp esters, racemization can still occur, especially at higher temperatures or with prolonged reaction times in the presence of a base. Try to run the reaction at the lowest effective temperature and for the minimum time necessary for completion. |
| Side Reactions with Amino Acid Side Chains | If your peptide contains unprotected reactive side chains, they may react with the activated ester. Ensure that all other reactive functional groups are appropriately protected before the coupling step. |
| Hydrolysis of the ONp Ester | The presence of water in the reaction can lead to the hydrolysis of the this compound back to the carboxylic acid. Use anhydrous solvents and dry glassware to minimize water content. |
Experimental Protocols
General Protocol for this compound Coupling
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution: Dissolve the amine component (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Activated Ester: Add this compound (typically 1.05-1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting amine is no longer detectable.
-
Work-up: Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or cold water), followed by filtration and washing.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected qualitative effects of various parameters on the this compound coupling reaction time.
| Parameter | Change | Effect on Reaction Time | Potential Side Effects |
| Temperature | Increase | Decrease | Increased risk of racemization and other side reactions. |
| Decrease | Increase | Slower reaction may be cleaner. | |
| Concentration | Increase | Decrease | May improve yield and reduce relative impact of impurities. |
| Decrease | Increase | May be necessary for poorly soluble reactants. | |
| Solvent Polarity | Increase (e.g., DMF, DMSO) | Generally Decreases | Better solvation of polar reactants. |
| Catalyst (weak base) | Addition | Decrease | Can increase the risk of racemization if not chosen carefully. |
Visualizations
Caption: General experimental workflow for this compound coupling.
Technical Support Center: Purification of Peptides Synthesized with Z-Glu(otbu)-onp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Z-Glu(otbu)-onp. The focus is on purification strategies to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing a peptide using this compound?
A1: When using this compound in solution-phase peptide synthesis, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Residual this compound and the N-terminally deprotected peptide.
-
Byproducts from the Activating Group: The most significant byproduct is p-nitrophenol (PNP), which is released upon coupling. This is a yellow-colored compound that must be thoroughly removed.
-
Side-Reaction Products:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[1]
-
Dipeptide Formation: Self-condensation of this compound.
-
Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue, which can occur under acidic or thermal conditions.[1]
-
Glutarimide Formation: Intramolecular cyclization involving the glutamic acid side chain, although less common than aspartimide formation with aspartic acid.
-
-
Protecting Group-Related Impurities:
-
Products of incomplete removal of the Z (benzyloxycarbonyl) or OtBu (tert-butyl) protecting groups.
-
Side products formed during the deprotection steps.
-
Q2: What is the general workflow for purifying a peptide synthesized with this compound?
A2: The general workflow involves a multi-step process designed to remove different types of impurities at each stage. The typical sequence is:
-
Initial Workup (Aqueous Extraction): To remove the bulk of water-soluble byproducts, especially p-nitrophenol (PNP).
-
Crystallization (Optional but Recommended): For obtaining a highly pure protected peptide intermediate.
-
Chromatography: To separate the target peptide from closely related impurities.
-
Final Deprotection: Removal of the Z and OtBu groups.
-
Final Purification: Usually by RP-HPLC to yield the final, pure peptide.
Troubleshooting Guides
Issue 1: Persistent Yellow Color in the Product After Initial Workup
-
Problem: The yellow color is due to residual p-nitrophenol (PNP), a byproduct of the ONP ester coupling. Inadequate removal can interfere with subsequent steps and purification.
-
Solution:
-
Repeated Aqueous Extractions: Perform multiple washes of the organic layer (e.g., ethyl acetate, dichloromethane) with a mild base solution. A 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is effective at converting the phenolic PNP into its water-soluble phenolate form. Continue washing until the aqueous layer is colorless.
-
Brine Wash: After the base washes, wash the organic layer with brine (saturated NaCl solution) to remove residual base and reduce the water content in the organic phase.
-
Solid Phase Extraction (SPE): For stubborn cases, consider passing a solution of the crude product through a basic alumina or a suitable SPE cartridge to adsorb the acidic PNP.
-
Issue 2: Low Yield After Crystallization
-
Problem: The peptide may be too soluble in the chosen solvent system, or impurities may be inhibiting crystal formation.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent combinations. Common systems for Z-protected peptides include ethyl acetate/hexane, dichloromethane/ether, or methanol/water. Start with the peptide dissolved in a good solvent and slowly add a poor solvent (anti-solvent) until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Seeding: If you have a small amount of pure crystalline product, use it to seed a supersaturated solution of the crude product.
-
Purity Check: Ensure the starting material for crystallization is reasonably pure (>85%). If significant amounts of impurities are present, consider a preliminary purification step like flash chromatography.
-
Issue 3: Co-elution of Impurities During Chromatography
-
Problem: Deletion sequences or other closely related impurities may have similar retention times to the target peptide, making separation by flash chromatography or HPLC challenging.
-
Solution:
-
Optimize the Gradient: Use a shallower gradient during elution in the region where the target peptide and impurities elute.
-
Change the Mobile Phase Modifier: If using a standard trifluoroacetic acid (TFA) modifier in RP-HPLC, switching to formic acid (FA) or a phosphate buffer can alter the selectivity and improve resolution.
-
Alternative Chromatography Modes: For challenging separations, consider ion-exchange chromatography if the target peptide and impurities have different net charges.
-
Experimental Protocols
Protocol 1: Removal of p-Nitrophenol (PNP) by Liquid-Liquid Extraction
-
Dissolution: After the coupling reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a suitable organic solvent in which the peptide is soluble but has limited solubility in water (e.g., ethyl acetate or dichloromethane).
-
First Wash (Acid): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous HCl solution to remove any unreacted basic components.
-
Second Wash (Base): Wash the organic layer with 5% aqueous NaHCO₃ solution. Repeat this wash 3-5 times. The yellow PNP will be extracted into the aqueous basic layer. Continue until the aqueous layer is colorless.
-
Final Wash (Brine): Wash the organic layer with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude peptide.
Protocol 2: Purification of Z-Protected Peptide by Flash Chromatography
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the mobile phase or a strong solvent like DMSO. Adsorb the sample onto a small amount of silica gel if it is not readily soluble in the mobile phase.
-
Column and Mobile Phase: Use a silica gel column. A common mobile phase system is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The exact gradient will depend on the polarity of the peptide.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity. For example, a gradient from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization of a Z-Protected Peptide
-
Dissolution: Dissolve the purified protected peptide in a minimal amount of a "good" solvent (e.g., ethyl acetate, methanol, or dichloromethane) with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent) in which the peptide is less soluble (e.g., hexane, diethyl ether, or water) until the solution becomes slightly turbid.
-
Clarification and Cooling: Add a drop or two of the good solvent to make the solution clear again.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator (4°C). Crystal formation can take from several hours to several days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Protected Peptides
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Cost | Key Advantage |
| Liquid-Liquid Extraction | Low-Medium | High | High | Low | Excellent for removing bulk, highly soluble impurities like PNP. |
| Crystallization | Very High (>99%) | Variable (50-90%) | Low | Low | Can provide exceptionally pure material in a single step. |
| Flash Chromatography | Medium-High (90-98%) | Good (70-95%) | High | Medium | Fast and efficient for intermediate purification and removal of less polar impurities. |
| Preparative RP-HPLC | Very High (>99%) | Good (60-90%) | Low | High | Gold standard for final purification, offering the highest resolution. |
Table 2: Quantitative Comparison of Flash Chromatography vs. Preparative HPLC for a Model Peptide
| Parameter | Flash Chromatography | Preparative HPLC |
| Sample Loading | 150 mg | 4 x 37.5 mg injections |
| Purification Time | 27 minutes | 160 minutes (4 x 40 min) |
| Solvent A Consumption | 1041 mL | 1777 mL |
| Solvent B Consumption | 477 mL | 1514 mL |
| Final Purity | >97% | >97% |
| Final Yield | 30 mg | 33 mg |
Data adapted from studies comparing the two techniques for similar-sized peptides.
Logical Relationships and Workflows
References
common byproducts in Z-Glu(otbu)-onp reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Glu(OtBu)-ONp in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in peptide coupling reactions involving this compound?
The primary byproducts encountered during the use of this compound are:
-
Pyroglutamate (pGlu) Formation: The N-terminal glutamic acid derivative can cyclize to form a pyroglutamyl residue.
-
Diketopiperazine (DKP) Formation: If the N-terminal Z-Glu(OtBu) is coupled to a second amino acid ester, the resulting dipeptide ester can cyclize to form a diketopiperazine.
-
O-Acylation: If the peptide sequence contains amino acids with hydroxyl groups in their side chains (e.g., Tyrosine, Serine, Threonine), the active ester can acylate these hydroxyl groups.
-
Hydrolysis of the tert-Butyl Ester: While generally stable under neutral to basic conditions, the tert-butyl (OtBu) ester can be cleaved under acidic conditions.
Troubleshooting Guide
Issue 1: Formation of Pyroglutamate Byproduct
Symptom: Appearance of a new peak in the HPLC chromatogram, often with a shorter retention time than the desired peptide, corresponding to the mass of the peptide minus water (18 Da).
Root Cause: The N-terminal amino group of the glutamic acid derivative can attack the side-chain ester, leading to the formation of a five-membered lactam ring (pyroglutamate) and elimination of tert-butanol. This is an intramolecular reaction that can be promoted by heat and the presence of base.
Avoidance Strategies:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the coupling reaction. Avoid prolonged heating.
-
Base Selection and Stoichiometry: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). Use the minimum amount of base necessary to neutralize the salt of the incoming amino acid ester and to facilitate the coupling. An excess of a strong base can accelerate pyroglutamate formation.
-
Reaction Time: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) and quench the reaction as soon as the starting materials are consumed to avoid prolonged exposure to reaction conditions that favor byproduct formation.
-
Coupling Additives: The use of coupling additives like 1-hydroxybenzotriazole (HOBt) can help to increase the coupling rate, which in turn can reduce the time the activated amino acid is exposed to conditions that might lead to side reactions.
Experimental Protocol to Minimize Pyroglutamate Formation:
-
Dissolve the amino acid or peptide ester (1.0 equivalent) in a suitable solvent such as DMF or NMP.
-
Add this compound (1.05 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (1.0-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with a weak acid (e.g., 1% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
Issue 2: Formation of Diketopiperazine (DKP) Byproduct
Symptom: Identification of a cyclic dipeptide byproduct, which can be particularly problematic when coupling this compound to the second amino acid in a sequence.
Root Cause: After the formation of the dipeptide, the deprotected N-terminal amino group of the second amino acid can attack the ester carbonyl of the first amino acid (Glu(OtBu)), leading to the formation of a stable six-membered ring (DKP). This side reaction is sequence-dependent and is more prevalent with sterically unhindered amino acids like glycine and proline at the second position.
Avoidance Strategies:
-
Stepwise Synthesis Strategy: When synthesizing longer peptides, it is often preferable to add the Z-Glu(OtBu) unit to a pre-existing peptide chain rather than starting with a Z-Glu(OtBu)-Xaa-OR dipeptide ester.
-
In situ Acylation: One strategy to prevent DKP formation is to perform a simultaneous deprotection and coupling step. This involves the hydrogenolysis of a Z-protected dipeptide in the presence of an active ester of the next amino acid, which "traps" the free amino group before it can cyclize.[1]
-
Use of Stronger Bases for a Shorter Time in SPPS: In solid-phase peptide synthesis (SPPS), using a stronger base like DBU for a very short deprotection time can minimize DKP formation.
Issue 3: O-Acylation of Hydroxyl-Containing Amino Acids
Symptom: Mass spectrometric analysis reveals the addition of the Z-Glu(OtBu) moiety to the side chain of a Tyr, Ser, or Thr residue.
Root Cause: The hydroxyl groups on the side chains of certain amino acids are nucleophilic and can be acylated by the highly reactive p-nitrophenyl ester.
Avoidance Strategy:
-
Use of Additives: The addition of acidic additives can suppress O-acylation. From a series of tested compounds, 2,4-dinitrophenol and pentachlorophenol were found to be effective in preventing this side reaction during coupling with active esters.
Experimental Protocol for Preventing O-Acylation:
-
Follow the standard coupling protocol as described for minimizing pyroglutamate formation.
-
To the reaction mixture, add 1.0 equivalent of an additive such as 2,4-dinitrophenol.
-
Proceed with the addition of the base and monitor the reaction as usual.
Data Summary
| Byproduct | Formation Conditions | Avoidance Strategy | Key Parameters to Control |
| Pyroglutamate | High temperature, excess base, long reaction times | Low temperature, stoichiometric base, shorter reaction time | Temperature, Base concentration, Reaction duration |
| Diketopiperazine | N-terminal dipeptide ester, specific amino acid sequences (e.g., containing Gly, Pro) | Stepwise synthesis, in situ acylation | Synthesis strategy, Deprotection/coupling conditions |
| O-Acylation | Presence of unprotected hydroxyl groups (Tyr, Ser, Thr) | Use of acidic additives | Addition of 2,4-dinitrophenol or pentachlorophenol |
| tert-Butyl Ester Cleavage | Acidic conditions | Maintain neutral to basic pH during coupling | pH of the reaction mixture |
Visual Troubleshooting Guide
Below is a logical workflow to help identify and mitigate common byproducts in this compound reactions.
References
Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products
Technical Support Center
For researchers, scientists, and drug development professionals working with the protected amino acid Z-Glu(OtBu)-ONp, optimizing its deprotection is critical for the successful synthesis of peptides and other complex molecules. This guide provides detailed troubleshooting advice and frequently asked questions to navigate the challenges of removing the Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups while minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
A1: The two most common and effective methods for the deprotection of this compound are:
-
Acidolysis with Trifluoroacetic Acid (TFA): This method is primarily used for the removal of the acid-labile tert-butyl (OtBu) group from the glutamate side chain.
-
Catalytic Hydrogenolysis: This is the standard method for cleaving the benzyloxycarbonyl (Z) group from the N-terminus.
Q2: What are the primary side products to be aware of during deprotection?
A2: The most significant side product of concern is the formation of pyroglutamate . This occurs through an intramolecular cyclization of the glutamic acid residue, especially under acidic conditions or upon heating. Other potential side products can arise from incomplete deprotection or reactions with scavengers used during the process.
Q3: Can the Z and OtBu groups be removed simultaneously?
A3: While catalytic hydrogenolysis is specific for the Z group and strong acid is typically used for the OtBu group, a one-pot approach is generally not recommended due to incompatible reaction conditions and the increased risk of side product formation. A sequential deprotection strategy is the most reliable approach.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.
-
Mass Spectrometry (MS): To confirm the mass of the desired product and detect any side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of deprotected product | Incomplete reaction. | - TFA Deprotection: Increase the reaction time or the concentration of TFA. Ensure the reaction is performed at room temperature. - Catalytic Hydrogenolysis: Ensure the catalyst is active. Use a fresh batch of catalyst if necessary. Increase hydrogen pressure and/or reaction time. |
| Formation of pyroglutamate | - Prolonged exposure to acidic conditions. - High temperatures. | - Minimize the reaction time for TFA deprotection. - Perform the reaction at room temperature or below. - After deprotection, immediately neutralize the reaction mixture or proceed to the next step. |
| Presence of multiple spots on TLC or peaks on HPLC | - Incomplete deprotection of either the Z or OtBu group. - Formation of various side products. | - Incomplete Deprotection: Re-subject the product to the appropriate deprotection conditions. - Side Products: Optimize reaction conditions (time, temperature, scavengers). Purify the product using column chromatography or preparative HPLC. |
| Difficulty in removing the Z group by hydrogenolysis | - Catalyst poisoning. - Steric hindrance. | - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). - Use a higher loading of the catalyst or a more active catalyst (e.g., Pearlman's catalyst). - Consider alternative deprotection methods for the Z group if hydrogenolysis consistently fails. |
| Alkylation of the product by scavengers | Reaction of the deprotected product with carbocations generated from the protecting groups or scavengers. | - Use a scavenger cocktail optimized to trap reactive intermediates. A common mixture is TFA with scavengers like triisopropylsilane (TIS) and water. |
Quantitative Data Summary
The choice of deprotection protocol can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for the sequential deprotection of this compound.
| Deprotection Method | Protecting Group Removed | Typical Reagents | Typical Yield (%) | Purity (%) | Key Considerations |
| Acidolysis | OtBu | 95% TFA, 2.5% H₂O, 2.5% TIS | 90-95 | >95 | Short reaction times are crucial to minimize pyroglutamate formation. |
| Catalytic Hydrogenolysis | Z | H₂, Pd/C (10%) in Methanol | >95 | >98 | Ensure complete removal of the catalyst before proceeding to the next step. |
Experimental Protocols
Protocol 1: Deprotection of the OtBu Group using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane (DCM).
-
TFA/Scavenger Addition: To the solution, add a pre-mixed cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). A typical ratio is 10 mL of cocktail per gram of protected amino acid.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purification: The resulting crude Z-Glu-ONp can be purified by precipitation from a suitable solvent system (e.g., DCM/ether) or by silica gel chromatography.
Protocol 2: Deprotection of the Z Group by Catalytic Hydrogenolysis
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator at 1-4 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude H-Glu(OtBu)-ONp.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the deprotection processes.
Validation & Comparative
A Comparative Guide to Z-Glu(OtBu)-ONp and Other Activated Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The use of activated esters of protected amino acids is a cornerstone of this methodology, offering a balance between reactivity and stability to minimize side reactions. This guide provides a detailed comparison of Z-Glu(OtBu)-ONp (N-α-benzyloxycarbonyl-L-glutamic acid α-p-nitrophenyl γ-tert-butyl diester) with other commonly employed activated esters, namely N-hydroxysuccinimide (OSu) and pentafluorophenyl (OPfp) esters, derived from the versatile building block Z-Glu(OtBu)-OH.
Qualitative Comparison of Activated Esters
The choice of an activated ester is a critical determinant of coupling efficiency, reaction time, and the preservation of chiral integrity. The following table summarizes the general characteristics of p-nitrophenyl, N-hydroxysuccinimide, and pentafluorophenyl esters.
| Feature | This compound (p-Nitrophenyl Ester) | Z-Glu(OtBu)-OSu (N-Hydroxysuccinimide Ester) | Z-Glu(OtBu)-OPfp (Pentafluorophenyl Ester) |
| Reactivity | Moderate | High | Very High |
| Stability | Good shelf stability | Moderate, susceptible to hydrolysis | Excellent, less prone to hydrolysis than OSu esters |
| Byproducts | p-nitrophenol (colored, can aid monitoring) | N-hydroxysuccinimide (water-soluble, easily removed) | Pentafluorophenol (volatile, easily removed) |
| Racemization Risk | Higher potential, especially with base catalysis | Lower than ONp esters | Generally low due to high reactivity |
| Typical Use Case | Classical solution-phase synthesis | Both solution and solid-phase synthesis | Solid-phase synthesis, challenging couplings |
Performance Characteristics
This compound: As one of the earliest developed activated esters, p-nitrophenyl esters offer good crystallinity and stability. However, their moderate reactivity often necessitates longer reaction times or the use of catalysts, which can increase the risk of side reactions such as racemization, particularly through azlactone formation. The release of the chromogenic p-nitrophenolate anion upon reaction can be used for spectrophotometric monitoring of the coupling progress.
Z-Glu(OtBu)-OSu: N-hydroxysuccinimide esters represent a significant advancement, offering higher reactivity than their ONp counterparts, leading to faster and more efficient couplings. The byproduct, N-hydroxysuccinimide, is water-soluble, simplifying purification. While more reactive, OSu esters exhibit greater susceptibility to hydrolysis compared to OPfp esters. For instance, Z-Glu(OtBu)-OSu has been effectively used in the synthesis of peptide-drug conjugates, demonstrating high coupling efficiency.[1]
Z-Glu(OtBu)-OPfp: Pentafluorophenyl esters are among the most reactive activated esters used in peptide synthesis. This high reactivity translates to very fast coupling reactions, which is particularly advantageous for sterically hindered amino acids or in solid-phase peptide synthesis (SPPS) to ensure complete reactions. Their enhanced stability towards hydrolysis, compared to OSu esters, is another significant benefit. The byproduct, pentafluorophenol, is volatile and easily removed during workup.
Experimental Protocols
Below are generalized protocols for the synthesis of an activated ester and its use in a peptide coupling reaction. Note that specific conditions such as solvent, temperature, and reaction time should be optimized for each specific coupling.
General Protocol for the Synthesis of this compound
-
Dissolution: Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Coupling Agent Addition: Cool the solution to 0°C and add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Filtration: The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
Workup: Wash the filtrate successively with 5% sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
General Protocol for Peptide Coupling using an Activated Ester
-
Amino Component Preparation: Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling: Add the activated ester of Z-Glu(OtBu)-OH (e.g., this compound) (1 equivalent) to the solution of the free amino component.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, dilute the mixture with a suitable solvent and wash with aqueous acid (e.g., 1 M HCl) to remove excess base, followed by aqueous base (e.g., 5% NaHCO₃) to remove unreacted starting acid and the ester byproduct (e.g., p-nitrophenol), and finally with brine.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting dipeptide by chromatography or recrystallization.
Visualizing the Workflow and a Relevant Biological Pathway
To further aid in the conceptualization of the experimental process and the potential application of the synthesized peptides, the following diagrams are provided.
Caption: A generalized workflow for peptide synthesis using a pre-formed activated ester.
Caption: A generic G-protein coupled receptor signaling pathway initiated by a peptide ligand.
References
A Head-to-Head Battle in Peptide Synthesis: Z-Glu(OtBu)-ONp vs. Carbodiimide Coupling Reagents
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success. This guide provides an objective comparison between the use of pre-activated p-nitrophenyl esters, specifically Z-Glu(OtBu)-ONp, and the in-situ activation method employing carbodiimide coupling reagents. This analysis is supported by mechanistic insights and available experimental data to inform the selection of the most appropriate method for your synthetic strategy.
The formation of a peptide bond between two amino acids is the fundamental reaction in peptide synthesis. This process involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The two methodologies discussed here, active ester coupling with this compound and carbodiimide-mediated coupling, represent distinct strategies to achieve this activation and subsequent amide bond formation.
At a Glance: Key Differences
| Feature | This compound (Active Ester Method) | Carbodiimide Coupling Reagents (e.g., DCC, EDC) |
| Activation Strategy | Pre-activated amino acid derivative | In-situ activation of the carboxylic acid |
| Reagent Type | Stable, isolable crystalline solid | Often liquids or water-soluble solids, used with additives |
| Byproducts | p-nitrophenol (water-soluble) | Insoluble (DCU) or water-soluble (EDU) ureas |
| Racemization Risk | Generally lower due to the nature of the active ester | Higher, often requires additives like HOBt or OxymaPure to suppress |
| Reaction Control | More controlled, slower reaction | Faster reaction, can be more difficult to control |
| Convenience | Simple to use, no pre-activation step in the coupling reaction | Requires co-dissolving of multiple reagents |
Delving into the Mechanisms
The efficiency, potential for side reactions, and ultimately the purity of the final peptide are intrinsically linked to the underlying reaction mechanisms of the chosen coupling strategy.
The Active Ester Pathway: this compound
The use of this compound falls under the category of the "active ester" method. In this approach, the carboxylic acid of the Z-Glu(OtBu)-OH precursor is pre-activated by conversion to a p-nitrophenyl ester. This ester is a stable, crystalline solid that can be purified and stored. The coupling reaction is a straightforward nucleophilic acyl substitution where the amino group of the incoming amino acid attacks the activated carbonyl carbon of the p-nitrophenyl ester, leading to the formation of the peptide bond and the release of p-nitrophenol, a water-soluble byproduct that is easily removed during workup.
A Researcher's Guide to Alternatives for Z-Glu(OtBu)-ONp in Glutamic Acid Incorporation
Introduction: The introduction of glutamic acid is a critical step in the synthesis of a vast array of peptides and proteins. For decades, N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester p-nitrophenyl ester (Z-Glu(OtBu)-ONp) has been utilized for this purpose. This reagent combines the Z-group for N-terminal protection with a p-nitrophenyl (ONp) active ester for coupling. While historically significant, modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has largely transitioned to more efficient, versatile, and safer methodologies. This guide provides a comprehensive comparison of contemporary alternatives, focusing on their performance, protocols, and the chemical principles that underpin their advantages.
The primary drivers for adopting alternative reagents include the harsh conditions often required for Z-group deprotection (catalytic hydrogenation or strong acids) and the relatively slow coupling kinetics of ONp esters. Modern strategies, predominantly based on Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, offer milder deprotection cycles and utilize highly efficient in-situ coupling reagents, leading to faster synthesis times and higher purity crude products.
Comparative Analysis of Key Reagents
The selection of a glutamic acid derivative is intrinsically linked to the overall peptide synthesis strategy, primarily defined by the choice of the temporary Nα-protecting group. The most prevalent alternatives to the classical Z-strategy are the Fmoc- and Boc-based approaches.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH |
| Nα-Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Side-Chain Protection | OtBu (tert-Butyl ester) | OtBu (tert-Butyl ester)[1][2][3][4] | OBzl (Benzyl ester) |
| Activation Method | Pre-activated (ONp ester) | In-situ activation (e.g., HATU, HBTU, DIC)[5][6] | In-situ activation (e.g., HBTU, DCC)[7][8] |
| Nα-Deprotection | H₂/Pd (Hydrogenolysis) or HBr/AcOH | 20-40% Piperidine in DMF (Base-labile)[2] | Strong acids (e.g., 50% TFA in DCM)[9] |
| Side-Chain Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA), concurrent with resin cleavage[2][3] | H₂/Pd (Hydrogenolysis) or HF |
| Typical Application | Solution-phase synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Good crystallinity | Orthogonal, mild Nα-deprotection, high coupling efficiency | Orthogonality with Fmoc-labile groups |
| Key Disadvantages | Harsh Nα-deprotection, slow coupling, byproduct removal | Potential for piperidine-induced side reactions | Requires strong acid for Nα-deprotection, potential for t-butylation |
In-Depth Reagent Profiles
Fmoc-Glu(OtBu)-OH: The Modern Standard
Fmoc-L-glutamic acid 5-tert-butyl ester is the most widely used derivative for incorporating glutamic acid in modern SPPS.[3][4][10] Its popularity stems from its seamless integration into the Fmoc/tBu orthogonal protection strategy, which is the dominant method for research-scale and industrial peptide synthesis.
-
Mechanism of Action: The α-carboxyl group of Fmoc-Glu(OtBu)-OH is activated in-situ using a coupling reagent, converting it into a highly reactive species (such as an OAt-ester with HATU) that rapidly forms a peptide bond with the free N-terminal amine of the growing peptide chain. The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base like piperidine.[2][9] The side-chain tert-butyl (OtBu) ester is stable to piperidine but is cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support.[2][3]
-
Performance: This reagent, when combined with modern coupling reagents like HATU or HCTU, provides rapid and highly efficient couplings with minimal risk of racemization.[6][11] The orthogonality of the Fmoc and OtBu groups ensures precise control over the synthesis process.[2]
Boc-Glu(OBzl)-OH: A Robust Alternative
Boc-L-glutamic acid 5-benzyl ester is the corresponding reagent for use in Boc-based SPPS. This strategy was a forerunner to the Fmoc method and remains valuable, particularly for the synthesis of complex or commercially manufactured peptides.
-
Mechanism of Action: In the Boc strategy, the temporary Nα-Boc group is removed with moderate acid (e.g., TFA), while the "permanent" side-chain protecting groups, like the benzyl ester (OBzl), are stable to these conditions. The final deprotection of the side-chain groups and cleavage from the resin requires a very strong acid, such as hydrofluoric acid (HF). The benzyl group can also be removed orthogonally via catalytic hydrogenolysis.[1]
-
Performance: Boc-SPPS is a robust and effective methodology. However, the repeated use of strong acid for Nα-deprotection can lead to degradation of sensitive peptide sequences. The requirement for hazardous reagents like HF for final cleavage has also led many labs to prefer the milder overall conditions of the Fmoc strategy.
Experimental Protocols
Protocol 1: Standard Coupling using Fmoc-Glu(OtBu)-OH in SPPS
This protocol describes a typical manual coupling cycle on a solid support (e.g., Rink Amide resin) following the deprotection of the N-terminal Fmoc group.
-
Resin Preparation: Swell the resin (1 eq) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the deprotected resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq), HATU (2.9 eq), and N,N-Diisopropylethylamine (DIPEA) (6 eq) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (disappearance of the free primary amine).
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc deprotection and coupling cycle.
Visualizing the Workflow and Chemical Logic
Fmoc-SPPS Cycle for Glutamic Acid Introduction
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the addition of a glutamic acid residue using the Fmoc/tBu strategy.
Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy in Fmoc-SPPS
Orthogonality is a core principle in modern peptide synthesis, allowing for the selective removal of different classes of protecting groups under distinct chemical conditions. This enables the precise assembly of the peptide chain and final deprotection without unintended side reactions.
Caption: The principle of orthogonal protection in modern Fmoc-based peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. Fmoc-Glu(OtBu)-OH [cem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Z-Glu(OtBu)-ONp and Fmoc-Glu(OtBu)-OH for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides a detailed comparative analysis of two commonly utilized protected glutamic acid derivatives: Z-Glu(OtBu)-ONp and Fmoc-Glu(OtBu)-OH. We will delve into their chemical properties, applications, and performance based on available experimental data, offering a comprehensive resource for making informed decisions in peptide synthesis strategies.
This comparison will explore the fundamental differences arising from their N-terminal protecting groups—the benzyloxycarbonyl (Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group—and their implications for peptide synthesis workflows, efficiency, and potential side reactions.
At a Glance: Key Differences
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Typical Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) |
| Side-Chain Deprotection | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) |
| Activation | Pre-activated (p-nitrophenyl ester) | Requires in-situ activation (e.g., with HATU, HBTU) |
Chemical Structures
The core difference between the two molecules lies in their N-terminal protecting group.
A Comparative Guide to HPLC Validation of Peptides Synthesized with Z-Glu(OtBu)-ONp
For researchers and professionals in drug development, the purity of a synthesized peptide is paramount to its efficacy and safety. The choice of coupling reagents during solid-phase peptide synthesis (SPPS) significantly influences the final purity and the profile of impurities. This guide provides a comparative analysis of using a pre-activated p-nitrophenyl (ONp) ester of Z-protected glutamic acid, specifically Z-Glu(OtBu)-ONp, versus more contemporary in-situ activation methods for Z-Glu(OtBu)-OH. The comparison is supported by a detailed protocol for purity validation using High-Performance Liquid Chromatography (HPLC).
Introduction to Glutamic Acid Activation in SPPS
In SPPS, the carboxylic acid group of an incoming amino acid must be "activated" to facilitate the formation of a peptide bond with the free amine of the growing peptide chain attached to a solid support. Z-Glu(OtBu)-OH is a commonly used derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. This orthogonal protection scheme allows for selective deprotection at different stages of the synthesis.
The activation of the α-carboxyl group can be achieved through two primary strategies:
-
Pre-formed Active Esters: The amino acid is supplied as an isolated, stable, yet reactive ester. The p-nitrophenyl (ONp) ester is a classic example of this approach.
-
In-situ Activation: The carboxylic acid is activated directly in the reaction vessel using coupling reagents. Common examples include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) combined with a base.
This guide focuses on the implications of choosing this compound over in-situ activation of Z-Glu(OtBu)-OH with a modern coupling reagent like HBTU, and how to validate the purity of the resulting peptide by HPLC.
Comparison of Activation Methods
The choice between a pre-formed active ester like this compound and an in-situ activating agent like HBTU involves a trade-off between reaction kinetics, cost, and potential side reactions.
| Feature | This compound (p-Nitrophenyl Ester) | Z-Glu(OtBu)-OH + HBTU (In-situ Activation) |
| Activation State | Pre-activated, stable solid | Activated in the reaction vessel just before coupling |
| Reaction Speed | Generally slower coupling reactions | Very rapid coupling reactions |
| Byproducts | p-nitrophenol (can be monitored colorimetrically) | Tetramethylurea and HOBt byproducts |
| Risk of Racemization | Lower risk of racemization due to milder activation | Higher risk of racemization if activation is prolonged or excess base is used |
| Common Side Reactions | Incomplete coupling due to lower reactivity. Potential for O-acylation of unprotected hydroxyl groups (e.g., in Tyrosine) by the active ester. | Over-activation can lead to side reactions. Guanidinylation of the free N-terminus by HBTU is a known, though rare, side reaction. |
| Ease of Use | Simple addition to the coupling reaction | Requires the handling of the coupling reagent and a base, with precise stoichiometry being important. |
Expected Impurity Profile and HPLC Validation
The primary method for assessing the purity of a synthetic peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on their hydrophobicity.
Common Impurities in Peptide Synthesis:
Impurities in synthetic peptides can arise from various sources during the synthesis process. These need to be monitored and characterized as they can affect the safety and efficacy of the peptide.[1]
| Impurity Type | Potential Cause |
| Deletion Sequences | Incomplete coupling of an amino acid or incomplete deprotection of the Nα-amino group.[2] |
| Insertion Sequences | Excess use of amino acid reagents or inefficient washing. |
| Incomplete Deprotection | Residual protecting groups (e.g., OtBu, Z) on the final peptide. |
| Racemization | Conversion of L-amino acids to D-amino acids, often during the activation step.[3][4][5] |
| Oxidation | Oxidation of susceptible residues like Methionine or Tryptophan. |
| Side-chain Reactions | Unwanted reactions on the amino acid side chains, such as the formation of pyroglutamate from N-terminal glutamine or glutamic acid.[2] |
Illustrative Purity Comparison:
While direct, side-by-side experimental data for the same peptide is scarce in published literature, a hypothetical comparison can be constructed based on the known chemical properties of the reagents.
| Activation Method | Expected Purity (Illustrative) | Common Associated Impurities |
| This compound | 85 - 95% | Higher incidence of deletion sequences due to slower coupling. |
| Z-Glu(OtBu)-OH + HBTU | > 95% | Higher potential for racemization at the glutamic acid residue if conditions are not optimized. |
Note: These purity values are illustrative and the actual purity depends heavily on the specific peptide sequence, synthesis conditions, and purification process.
Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support resin.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Nα-Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Coupling: A solution of this compound in DMF is added to the resin. The coupling reaction is allowed to proceed for several hours. The reaction can be monitored by testing for the presence of free amines (e.g., Kaiser test).
-
Washing: The resin is washed with DMF to remove excess reagents and the p-nitrophenol byproduct.
-
Chain Elongation: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z and OtBu groups) are removed, typically using a strong acid cocktail such as Trifluoroacetic acid (TFA) with scavengers.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected, and lyophilized to yield the crude peptide product.
B. HPLC Analysis of Crude Peptide
-
Sample Preparation: A small amount of the lyophilized crude peptide is dissolved in the HPLC mobile phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.22 µm syringe filter.
-
HPLC System and Column: A standard analytical RP-HPLC system with a UV detector is used. A C18 column is typically employed for peptide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water. Formic acid is often preferred for LC-MS applications as it causes less ion suppression than TFA.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
Injection Volume: 10-20 µL
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The chromatogram will show a major peak corresponding to the target peptide and smaller peaks for impurities.
-
The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The identity of the main peak and impurities can be confirmed by collecting the fractions and analyzing them by mass spectrometry.
-
Mandatory Visualizations
References
- 1. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with Z-Glu(OtBu)-ONp versus Fmoc-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides synthesized using two distinct glutamic acid derivatives: Z-Glu(OtBu)-ONp (N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) and the more contemporary Fmoc-Glu(OtBu)-OH (N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester). This comparison is supported by established experimental protocols and highlights the expected mass spectrometric outcomes, potential side products, and analytical considerations for each method.
Executive Summary
The choice between Z-chemistry and Fmoc-chemistry for peptide synthesis has significant implications for the final peptide's purity and the subsequent mass spectrometric analysis. While Z-protected amino acids, activated as p-nitrophenyl esters, represent an older methodology, they are still employed in specific synthetic strategies. Fmoc-based solid-phase peptide synthesis (SPPS) is the current standard due to its milder deprotection conditions and suitability for automation. Mass spectrometry is a critical tool for characterizing the products of both synthetic routes, confirming the desired peptide sequence, and identifying any synthesis-related impurities.
This guide will delve into the expected mass spectra, common side products detectable by mass spectrometry, and detailed experimental protocols for both synthesis and analysis.
Comparison of Mass Spectrometric Outcomes
The primary distinction in the mass spectrometric analysis of peptides synthesized with this compound versus Fmoc-Glu(OtBu)-OH lies in the nature of the N-terminal protecting group and the potential side products arising from the respective synthetic chemistries.
| Feature | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-Glu(OtBu)-OH | Mass Spectrometric Considerations |
| N-terminal Group | Benzyloxycarbonyl (Z group) | 9-fluorenylmethoxycarbonyl (Fmoc group) | The presence of the Z-group (+134.05 Da) or Fmoc-group (+222.07 Da) on the N-terminus of precursor or fragment ions can be diagnostic if deprotection is incomplete. |
| Primary Side Products | - Di- and tri-peptide formation during activation- Urethane formation- Racemization | - Aspartimide formation (if Asp is present)- Piperidine adducts (+84.08 Da)- Diketopiperazine formation (at dipeptide stage) | Side products can be identified by their specific mass shifts in the mass spectrum. |
| Purity (Typical) | Generally lower due to challenges in driving reactions to completion and potential for side reactions. | Typically higher due to the efficiency of modern SPPS protocols. | Purity is assessed by comparing the peak area of the desired peptide to the total ion chromatogram (TIC) in LC-MS analysis. |
| Fragmentation | The Z-group can influence fragmentation patterns, potentially leading to characteristic neutral losses. | Standard b- and y-ion series are typically observed. | Tandem MS (MS/MS) is essential for sequencing and identifying the location of any modifications or side products. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines a standard manual synthesis procedure. Microwave-assisted synthesizers can also be used for increased efficiency.[1]
1. Resin Preparation:
-
Start with a Rink-amide or Wang resin pre-loaded with the C-terminal amino acid.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
Dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
4. Washing:
-
Wash the resin with DMF (5 times) and DCM (3 times).
5. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After synthesis of the full peptide, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
Protocol 2: Solution-Phase Peptide Synthesis using this compound
This protocol describes a classical solution-phase approach.
1. N-terminal Amino Acid Preparation:
-
Dissolve the N-terminally protected amino acid or peptide (with a free carboxylic acid) in a suitable solvent like DMF.
2. Coupling Reaction:
-
Add this compound (1.1 equivalents) to the solution.
-
Add a base such as DIEA (1.2 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1% HCl), a weak base (e.g., 5% NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude peptide by column chromatography.
4. Deprotection:
-
Z-group removal is typically achieved by catalytic hydrogenation (e.g., H2, Pd/C) or with HBr in acetic acid.
-
OtBu group removal is achieved with TFA.
Mass Spectrometric Analysis Protocol
1. Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a working concentration of 1-10 µg/mL for LC-MS analysis.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 200-2000.
-
Data-Dependent MS/MS:
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) as the fragmentation method.
-
Acquire MS/MS spectra for the selected precursors.
-
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., Xcalibur, MassLynx, Proteome Discoverer).
-
Identify the monoisotopic mass of the target peptide.
-
Analyze the MS/MS spectra to confirm the peptide sequence.
-
Search for expected and unexpected modifications and side products by looking for specific mass shifts.
Visualizing the Workflow
Logical Flow for Side Product Identification
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH for peptide synthesis significantly impacts the analytical workflow and the potential impurities that need to be characterized. While Fmoc-based SPPS is the more prevalent and generally higher-yielding method, a thorough understanding of the potential side reactions and mass spectrometric signatures of both approaches is crucial for comprehensive peptide characterization. The protocols and analytical strategies outlined in this guide provide a framework for researchers to effectively analyze and compare peptides synthesized by these different chemical strategies, ensuring the quality and integrity of their final products.
References
A Comparative Guide to Peptide Coupling Agents: Z-Glu(OtBu)-ONp vs. Modern Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is paramount. The choice of coupling agent is a critical factor that significantly influences yield, purity, and cost-effectiveness. This guide provides an objective comparison between the classical active ester method, using Z-Glu(OtBu)-ONp as an exemplar, and newer, widely used coupling agents such as HBTU, HATU, PyBOP, and COMU. The comparison is supported by available experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to Peptide Coupling Strategies
Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group, a role fulfilled by coupling agents.
This compound , or N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester p-nitrophenyl ester, represents the active ester method of peptide coupling. In this classical approach, the carboxylic acid is pre-activated with a leaving group, in this case, p-nitrophenol, to facilitate nucleophilic attack by the amino group of the incoming amino acid. While historically significant, this method is often associated with longer reaction times.
Modern coupling agents , such as aminium/uronium salts (HBTU, HATU, HCTU) and phosphonium salts (PyBOP), have largely replaced active esters in routine solid-phase peptide synthesis (SPPS). These reagents generate the active ester in situ, leading to faster and often more efficient couplings with reduced side reactions. COMU, an Oxyma-based uronium salt, is a third-generation coupling reagent developed to offer high efficiency with an improved safety profile.
Performance Comparison
The selection of a coupling agent is a balance between reactivity, cost, safety, and the potential for side reactions, most notably racemization. While direct comparative data under identical conditions for this compound and all modern reagents is scarce in the literature, we can synthesize a comparison from various studies on model peptides.
| Coupling Agent/Method | Typical Reaction Time | Typical Yield/Purity | Racemization Potential | Key Advantages & Disadvantages |
| This compound | Hours to days | Moderate to high, but slower reaction can lead to incomplete coupling. | Generally low for urethane-protected amino acids. | Advantages: Cost-effective, stable and isolable active esters. Disadvantages: Slow reaction rates, may require elevated temperatures, potentially leading to side reactions. |
| HBTU | Minutes to hours | High. For example, in the synthesis of a model tripeptide, HBTU showed nearly complete conversion.[1] | Low, but can be significant for sensitive amino acids.[2] | Advantages: High efficiency, cost-effective for a modern reagent, water-soluble byproducts.[3] Disadvantages: Potential for guanidinylation of the N-terminus.[4] |
| HATU | Minutes | Very high, often considered one of the most efficient reagents.[2][4] | Very low, due to the formation of the HOAt ester which minimizes racemization.[2] | Advantages: Very high coupling efficiency, low racemization, suitable for difficult couplings.[2][4] Disadvantages: Higher cost, potential for side reactions with nucleophilic side chains. |
| PyBOP | Minutes to hours | High. In the synthesis of a model aza-peptide, PyBOP resulted in a 60% yield.[1] | Low, comparable to HBTU. | Advantages: Safer alternative to the carcinogenic BOP reagent, no guanidinylation side reaction.[2] Disadvantages: Byproducts can be difficult to remove. |
| COMU | Minutes | Very high, comparable or superior to HATU in some cases.[1] | Very low, Oxyma-based reagents are known for their excellent racemization suppression. | Advantages: High efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[1] Disadvantages: Can be less effective than HBTU/HCTU on certain resins. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using the compared coupling methods.
Protocol 1: Peptide Coupling using an Active Ester (e.g., this compound)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve the p-nitrophenyl active ester of the N-protected amino acid (e.g., this compound) (2-3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored using a ninhydrin test to detect the presence of free amines.
-
Once the reaction is complete (negative ninhydrin test), wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
Protocol 2: Peptide Coupling using a Modern Coupling Agent (e.g., HATU)
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with the coupling agent (e.g., HATU, 3-5 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction with a ninhydrin test.
-
Upon completion, wash the resin as described in Protocol 1.
-
-
Repeat, Cleavage, and Isolation: Follow steps 4, 5, and 6 from Protocol 1.
Visualizing the Mechanisms and Workflow
To better understand the processes, the following diagrams illustrate the chemical pathways and experimental flow.
References
A Cost-Benefit Analysis of Z-Glu(OtBu)-ONp in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals involved in large-scale peptide synthesis, the choice of coupling strategy is a critical decision that significantly impacts process efficiency, product quality, and overall manufacturing cost. This guide provides an objective comparison of using the pre-activated p-nitrophenyl (ONp) ester of Z-protected glutamic acid with a tert-butyl (OtBu) side-chain protection, Z-Glu(OtBu)-ONp, against the more common in-sity activation approach using Fmoc-Glu(OtBu)-OH with coupling reagents like HBTU.
The use of active esters, such as p-nitrophenyl esters, represents a classical yet viable strategy in peptide synthesis. These esters can be prepared, isolated, and stored, offering a degree of convenience and predictability in the manufacturing process. In contrast, in-situ activation methods, while highly efficient, involve the generation of the active species immediately before the coupling step, which can introduce variability. This analysis delves into the performance, cost implications, and potential side reactions associated with each approach to guide the selection of the most appropriate method for large-scale peptide production.
Performance Comparison: this compound vs. In-Situ Activation
The efficiency of peptide synthesis is paramount in large-scale production, directly influencing yield, purity, and throughput. The following table summarizes the key performance indicators for this compound and the widely used in-situ coupling reagent HBTU with Fmoc-Glu(OtBu)-OH.
| Performance Metric | This compound (Active Ester) | Fmoc-Glu(OtBu)-OH + HBTU (In-Situ Activation) |
| Coupling Time | Generally longer (can range from hours to overnight) | Typically faster (minutes to a few hours) |
| Coupling Efficiency | High, but can be sequence-dependent and may require monitoring | Generally very high, often driving reactions to completion |
| Yield | Good to excellent, but potentially lower than in-situ methods for difficult couplings | Excellent, particularly for complex or sterically hindered sequences |
| Purity of Crude Peptide | High, with a lower risk of certain side reactions like guanidinylation | High, but can be susceptible to side reactions related to the coupling reagent |
| Racemization Potential | Generally low, as the activated species is stable and well-defined | Low with standard protocols, but can be a concern with certain amino acids and conditions |
Cost Analysis: A Head-to-Head Comparison
The economic feasibility of a synthetic route is a major driver in large-scale manufacturing. This section breaks down the approximate costs associated with incorporating a single glutamic acid residue using both this compound and the Fmoc-Glu(OtBu)-OH/HBTU approach. Prices are estimates and can vary based on supplier and scale.
| Cost Component | This compound Strategy | Fmoc-Glu(OtBu)-OH + HBTU Strategy |
| Amino Acid Derivative | This compound | Fmoc-Glu(OtBu)-OH |
| Coupling Reagent | N/A (pre-activated) | HBTU |
| Activator/Base | N/A | HOBt, DIEA |
| Deprotection Reagent | Piperidine (for subsequent Fmoc-amino acids) | Piperidine |
| Solvents | DMF | DMF |
| Resin | Standard SPPS Resin | Standard SPPS Resin |
| Cleavage Cocktail | TFA-based cocktail | TFA-based cocktail |
Note: While the per-coupling cost of the this compound strategy may appear lower due to the absence of a separate coupling reagent, the initial cost of the pre-activated amino acid derivative is typically higher. Furthermore, longer coupling times can translate to increased operational costs in a large-scale manufacturing setting. A thorough cost analysis should also factor in the potential for higher yields and purity with in-situ methods, which can reduce downstream purification costs.
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling: Add a solution of this compound (1.5 to 3 equivalents relative to resin loading) in DMF to the resin. Allow the coupling reaction to proceed for 4-12 hours with gentle agitation. The reaction progress can be monitored using a Kaiser test.
-
Washing: After completion of the coupling, wash the resin extensively with DMF to remove excess reagents and the p-nitrophenol by-product.
-
Subsequent Steps: Proceed with the synthesis of the peptide chain using standard Fmoc-SPPS protocols.
Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH using HBTU in Solid-Phase Peptide Synthesis
-
Resin Swelling and Deprotection: Follow steps 1-3 as described in Protocol 1.
-
Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. Monitor the reaction using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Subsequent Steps: Continue with the standard Fmoc-SPPS cycle.
Potential Side Reactions
A critical aspect of any peptide synthesis strategy is the potential for side reactions that can impact the purity and yield of the final product.
This compound:
-
Incomplete Coupling: Due to the milder activation of ONp esters compared to uronium/aminium salts, incomplete couplings can occur, especially with sterically hindered amino acids.
-
Hydrolysis of the Active Ester: The p-nitrophenyl ester can be susceptible to hydrolysis, particularly in the presence of residual water, leading to the formation of the unactivated carboxylic acid.
Fmoc-Glu(OtBu)-OH + HBTU:
-
Racemization: Although generally low, the risk of racemization of the activated amino acid exists, particularly with sensitive residues or prolonged activation times.
-
Guanidinylation: HBTU and other uronium/aminium-based reagents can react with the deprotected N-terminal amine to form a guanidinium group, which terminates the peptide chain. This can be minimized by using in-situ neutralization protocols or by pre-activating the amino acid before adding it to the resin.
-
Side Reactions of Glutamic Acid: The tert-butyl protecting group on the glutamic acid side chain is generally stable but can be prematurely cleaved under strongly acidic conditions that are sometimes used during the synthesis.
Signaling Pathways and Workflows
The Strategic Application of Z-Glu(OtBu)-ONp in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of starting materials and synthetic strategy is paramount to achieving high yields and purity. This guide provides a comparative analysis of Z-Glu(OtBu)-ONp, a key building block, across different peptide synthesis methodologies, supported by experimental data and detailed protocols.
This compound, or N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, offers a unique combination of protecting groups that make it a versatile reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the γ-carboxyl group of the glutamic acid side chain. The p-nitrophenyl (ONp) ester serves as an activated leaving group, facilitating peptide bond formation.
Performance in Solid-Phase vs. Solution-Phase Synthesis
The selection between solid-phase and solution-phase synthesis often depends on the target peptide's length, complexity, and the desired scale of production. This compound can be effectively utilized in both approaches, though its performance characteristics may vary.
Solid-phase peptide synthesis (SPPS) offers advantages in terms of simplified purification, as excess reagents and byproducts are removed by simple filtration.[1] This methodology is particularly well-suited for the synthesis of long peptides and for automation. In contrast, solution-phase synthesis can be more advantageous for the large-scale production of shorter peptides and for fragment condensation strategies, where purification of intermediates is often required.
Comparison with Alternative Activation Strategies
The ONp ester of this compound represents a classical approach to activating the α-carboxyl group. Modern peptide synthesis often employs in situ coupling reagents that can generate more reactive activated species. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
The primary advantage of using a pre-activated ester like this compound is the reduced risk of side reactions that can occur during the in situ activation step, such as racemization or the formation of N-acylurea byproducts when using carbodiimides. However, the reactivity of ONp esters is generally lower than that of species generated in situ with modern coupling reagents, which may necessitate longer reaction times or higher temperatures to achieve complete coupling, especially with sterically hindered amino acids.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in peptide synthesis. Below are generalized procedures for its use in both solid-phase and solution-phase strategies.
Experimental Protocol: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc protecting group removed.
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF again to remove residual piperidine and byproducts.
3. Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-24 hours at room temperature with gentle agitation. The reaction progress can be monitored using a qualitative ninhydrin test to detect the presence of free primary amines.
-
Once the ninhydrin test is negative (indicating complete coupling), wash the resin extensively with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution, such as a mixture of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in DMF.
5. Continuation of Synthesis:
-
For the subsequent coupling of the next amino acid, the Z-group on the newly added glutamic acid residue would need to be removed. This is typically achieved by catalytic hydrogenation, which is not compatible with standard Fmoc-SPPS. Therefore, the use of Z-protected amino acids is less common in standard Fmoc-SPPS protocols compared to Fmoc-protected amino acids.
Table 1: Comparison of Peptide Synthesis Strategies
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Peptide chain is assembled on a solid support (resin). | Peptide chain is synthesized in solution. |
| Purification | Simple filtration to remove excess reagents and byproducts. | Requires purification (e.g., chromatography, crystallization) after each step. |
| Automation | Readily automated. | More challenging to automate. |
| Scale | Typically used for small to medium scale (mg to g). | Suitable for large-scale synthesis (g to kg). |
| Reagent Use | Often requires an excess of reagents to drive reactions to completion. | Stoichiometric amounts of reagents can be used, but reactions may not go to completion. |
| Monitoring | Reaction monitoring can be challenging. | Reactions are easier to monitor using standard analytical techniques (TLC, HPLC). |
Visualization of Peptide Synthesis Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
The decision-making process for choosing a peptide synthesis strategy involves considering various factors. The following diagram illustrates these logical relationships.
References
Preserving Chirality: A Comparative Guide to the Stereochemical Integrity of Peptides Synthesized with Z-Glu(OtBu)-ONp
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of synthetic peptides is paramount to ensuring their biological activity and safety. This guide provides an objective comparison of Z-Glu(OtBu)-ONp (N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) against other activated glutamic acid derivatives, focusing on the critical aspects of racemization and side reactions during peptide synthesis. The information presented herein is supported by experimental data to aid in the selection of the most appropriate reagents for producing high-purity peptides.
The chirality of amino acids is fundamental to the structure and function of peptides and proteins. During peptide synthesis, the activation of the carboxylic acid group of an amino acid can increase the acidity of its α-proton, making it susceptible to abstraction and subsequent racemization. This loss of stereochemical purity can lead to the formation of diastereomeric peptides with altered biological properties and potential immunogenicity.
This guide focuses on this compound, a commonly used building block in peptide synthesis, and evaluates its performance in maintaining stereochemical integrity compared to other activated esters.
Comparative Analysis of Racemization
The propensity of an activated amino acid to racemize is a critical factor in its utility for peptide synthesis. A seminal study by Kovacs et al. investigated the rates of racemization and peptide bond formation for several active esters of N-carbobenzoxy-γ-methyl-L-glutamic acid, a close analog of Z-Glu(OtBu)-OH. The data from this study provides a valuable framework for comparing the performance of different activating groups.
The key to minimizing racemization during a coupling reaction is to have a high ratio of the rate of coupling (k_c) to the rate of racemization (k_r). A larger k_c/k_r ratio indicates that the peptide bond forms much faster than the α-proton is abstracted, thus preserving the stereochemical integrity of the amino acid residue.
| Activating Group | Coupling Rate Constant (k_c) (l mol⁻¹ sec⁻¹) | Racemization Rate Constant (k_r) (l mol⁻¹ sec⁻¹) | Ratio (k_c/k_r) |
| p-Nitrophenyl (-ONp) | 5.0 x 10⁻² | 1.2 x 10⁻⁵ | 4167 |
| Pentachlorophenyl (-OPcp) | 1.2 x 10⁻¹ | 1.1 x 10⁻⁴ | 1091 |
| N-Succinimidyl (-OSu) | 1.0 x 10⁻¹ | 3.0 x 10⁻⁵ | 3333 |
| 2,4,5-Trichlorophenyl (-OTcp) | 6.0 x 10⁻² | 5.0 x 10⁻⁵ | 1200 |
Data adapted from Kovacs et al. The study used N-carbobenzoxy-γ-methyl-L-glutamic acid active esters.
As the data indicates, the p-nitrophenyl ester (-ONp), the activating group in this compound, exhibits a favorable balance of a reasonably fast coupling rate and a significantly slower racemization rate. This results in a high k_c/k_r ratio, suggesting that this compound is a reliable choice for minimizing racemization during peptide synthesis. While other esters like pentachlorophenyl ester show faster coupling, their racemization rates are also considerably higher, leading to a lower k_c/k_r ratio and a greater risk of epimerization.
Potential Side Reaction: Pyroglutamic Acid Formation
A notable side reaction associated with N-terminal glutamic acid residues is the intramolecular cyclization to form pyroglutamic acid (pGlu).[1] This can occur under both acidic and basic conditions commonly employed in peptide synthesis, particularly during the removal of N-terminal protecting groups. The formation of pGlu truncates the peptide chain and can be challenging to separate from the desired product.
While this compound is used for incorporating a glutamic acid residue within a peptide chain, the potential for pyroglutamic acid formation becomes relevant when a glutamic acid residue is at the N-terminus of a peptide fragment. Studies have shown that the rate of pyroglutamic acid formation is pH-dependent, with increased rates at both acidic and basic pH.[2] Careful control of pH during synthesis and purification is therefore crucial to minimize this side reaction.
Experimental Protocols for Assessing Stereochemical Integrity
To ensure the stereochemical purity of a synthesized peptide, rigorous analytical testing is necessary. The following are established methods for determining the extent of racemization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating and quantifying enantiomers. The peptide is analyzed on a chiral stationary phase (CSP) that selectively interacts with each enantiomer, resulting in different retention times.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase column, such as one based on cyclodextrin or macrocyclic antibiotic derivatives.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition will depend on the specific column and peptide.
-
Sample Preparation: Dissolve the synthesized peptide in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system. The separation of diastereomers (in the case of a peptide containing one racemized residue) or enantiomers (if the peptide is hydrolyzed to its constituent amino acids) is monitored by UV detection.
-
Quantification: The percentage of the undesired diastereomer is calculated from the peak areas of the two separated isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Amino Acids
This highly sensitive method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent, and then separating the resulting diastereomers by gas chromatography.
Protocol for GC-MS Analysis:
-
Peptide Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6 M HCl in deuterated water (D₂O) at 110°C for 24 hours. The use of deuterated acid allows for the correction of any racemization that may occur during the hydrolysis step itself.[3][4]
-
Derivatization: The amino acid hydrolysate is derivatized to form volatile esters (e.g., trifluoroacetyl isopropyl esters).
-
GC Separation: The derivatized amino acids are injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val).
-
MS Detection: The separated amino acid derivatives are detected by a mass spectrometer. The relative abundance of the D- and L-enantiomers is determined by selected ion monitoring (SIM).
-
Quantification: The percentage of D-amino acid is calculated from the integrated peak areas of the D- and L-enantiomers, after correcting for any racemization induced during hydrolysis.
Workflow for Confirming Peptide Stereochemical Integrity
The following diagram illustrates a typical workflow for synthesizing a peptide and confirming its stereochemical integrity.
Logical Relationship for Selecting an Activated Ester
The decision-making process for selecting an appropriate activated ester for an amino acid involves balancing the rates of coupling and racemization.
Conclusion
The selection of an appropriate activated amino acid derivative is a critical step in peptide synthesis that directly impacts the stereochemical purity of the final product. Based on comparative data of racemization and coupling rates, this compound emerges as a robust choice for the incorporation of glutamic acid residues. Its favorable ratio of coupling to racemization rates minimizes the risk of epimerization, contributing to the synthesis of high-purity peptides.
While the potential for pyroglutamic acid formation exists for N-terminal glutamic acid residues, this can be mitigated through careful control of reaction conditions. The implementation of rigorous analytical methods, such as chiral HPLC and GC-MS, is essential to verify the stereochemical integrity of the synthesized peptides. For researchers and drug developers, the use of this compound, coupled with appropriate analytical validation, provides a reliable pathway to obtaining stereochemically pure peptides for a wide range of applications.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Glu(otbu)-onp: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Z-Glu(otbu)-onp can ensure laboratory safety and compliance through proper disposal procedures. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, aligning with best practices for chemical handling in a laboratory setting.
Operational Plan for Disposal
The disposal of this compound should always be performed in accordance with local, state, and federal regulations. The following is a general procedural guide for laboratory personnel:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This waste stream should be considered hazardous. Do not mix with non-hazardous waste.
-
Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the designated hazardous waste container.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Waste Collection:
-
Collect all this compound waste in a compatible, tightly sealed container. Glass or polyethylene containers are generally suitable.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage should be in a cool, dry place.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
-
Key Safety and Hazard Information (from related compounds)
The following table summarizes key safety information gathered from the SDS of closely related compounds. This data should be considered as a guideline for handling this compound.
| Hazard Information | Z-Glu(OtBu)-OH | Z-GLU(OTBU)-OSU | p-Nitrophenyl acetate |
| Physical State | Solid | Solid | Solid |
| Primary Hazards | Skin Irritation, Eye Irritation | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1] | Skin Irritation, Serious Eye Damage, Skin Sensitization[2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Safety glasses, gloves, lab coat | Safety glasses, gloves, lab coat[2] |
| First Aid: Skin Contact | Wash with plenty of soap and water. | Wash with plenty of water.[1] | Wash with plenty of soap and water.[2] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |
| Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. | Dispose of contents/container in accordance with regulations.[1] | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols: Hydrolysis as a Potential Pre-treatment
While direct disposal through a certified hazardous waste handler is the recommended primary route, chemical neutralization via hydrolysis can be a potential pre-treatment step to reduce the reactivity of p-nitrophenyl esters. This should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols.
General Hydrolysis Protocol for p-Nitrophenyl Esters:
-
Objective: To hydrolyze the p-nitrophenyl ester bond, yielding p-nitrophenol and the corresponding Z-Glu(otbu)-OH.
-
Reagents:
-
This compound waste
-
Aqueous basic solution (e.g., 1M Sodium Hydroxide)
-
Aqueous acidic solution (e.g., 1M Hydrochloric Acid) for neutralization
-
-
Procedure:
-
In a fume hood, dissolve the this compound waste in a suitable organic solvent (e.g., acetone, THF) if it is in solid form.
-
Slowly add the basic solution to the reaction mixture with stirring. The hydrolysis of the ester will result in the formation of the yellow-colored p-nitrophenolate ion, indicating the reaction is proceeding.
-
Monitor the reaction to completion (e.g., by TLC).
-
Once the reaction is complete, neutralize the solution by slowly adding the acidic solution until the pH is neutral (pH ~7).
-
The resulting mixture should be collected as hazardous waste and disposed of through your institution's EHS office, as it will contain p-nitrophenol and other organic materials.
-
Note: This protocol is a general guideline and should be adapted and validated for safety and efficacy within your specific laboratory context.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
